molecular formula C26H25F3N4O5 B12376315 CBP/p300-IN-1

CBP/p300-IN-1

Cat. No.: B12376315
M. Wt: 530.5 g/mol
InChI Key: IJJKARUZCHPVKL-VLXUNYGLSA-N
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Description

CBP/p300-IN-1 is a useful research compound. Its molecular formula is C26H25F3N4O5 and its molecular weight is 530.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H25F3N4O5

Molecular Weight

530.5 g/mol

IUPAC Name

1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea

InChI

InChI=1S/C26H25F3N4O5/c1-13-3-6-20(15-10-18(27)22(29)19(28)11-15)33(13)21(34)12-32-23(35)26(38-25(32)37)8-7-14-9-16(4-5-17(14)26)31-24(36)30-2/h4-5,9-11,13,20H,3,6-8,12H2,1-2H3,(H2,30,31,36)/t13-,20-,26+/m0/s1

InChI Key

IJJKARUZCHPVKL-VLXUNYGLSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O)C5=CC(=C(C(=C5)F)F)F

Canonical SMILES

CC1CCC(N1C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O)C5=CC(=C(C(=C5)F)F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of CBP/p300-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP/p300-IN-1 is a highly potent and selective small molecule inhibitor targeting the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, this compound effectively disrupts a critical "reader" function in epigenetic regulation. This inhibition prevents the recruitment of the CBP/p300 complex to acetylated histones and transcription factors, leading to the downregulation of key oncogenic gene expression programs. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, in-depth experimental protocols, and visual diagrams of the associated pathways and workflows.

Introduction to CBP/p300 and Bromodomain Function

The proteins CBP (also known as CREBBP) and p300 are highly similar master transcriptional co-activators that play a central role in regulating gene expression.[1] They integrate signals from numerous pathways to control cellular processes like proliferation, differentiation, and DNA repair.[2] Their function is multifaceted, involving:

  • Histone Acetyltransferase (HAT) Activity: The catalytic HAT domain "writes" acetyl marks on lysine (B10760008) residues of histone tails (e.g., H3K18ac, H3K27ac). This modification neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible for transcription.[3]

  • Scaffolding: They act as large scaffolding proteins, recruiting the basal transcription machinery, including RNA Polymerase II, to gene promoters and enhancers.[1]

  • Bromodomain (BRD) "Reader" Function: The bromodomain is a specialized protein module that recognizes and binds to acetylated lysine residues. This "reading" function is crucial for tethering the CBP/p300 complex to active chromatin regions, thereby stabilizing transcription factor complexes and promoting gene expression.[4]

This compound specifically targets this "reader" function by occupying the bromodomain, preventing it from engaging with its natural acetylated lysine targets.

Mechanism of Action of this compound

This compound, also identified as compound 172, is a potent inhibitor of the bromodomains of both CBP and p300.[5] Its mechanism of action can be detailed as follows:

  • Competitive Bromodomain Binding: The inhibitor directly competes with acetylated lysine residues for binding within the bromodomain pocket of CBP and p300.

  • Disruption of Protein Tethering: By occupying the bromodomain, this compound prevents the CBP/p300 protein complex from localizing to and/or being stabilized at acetylated chromatin sites, particularly at active enhancers and promoters.

  • Eviction from Enhancer Regions: This leads to the eviction of the CBP/p300 co-activator complex from key enhancer regions that drive the expression of oncogenes. For instance, in hematologic malignancies, inhibition of the CBP/p300 bromodomain leads to the rapid eviction of these co-activators from enhancers occupied by critical transcription factors like MYB and IRF4.[6]

  • Transcriptional Repression: The absence of the CBP/p300 co-activator at these sites results in a failure to efficiently recruit and assemble the transcriptional machinery, leading to a significant downregulation of target gene expression. This has been shown to affect the expression of oncogenes such as MYC, MYB, and SOX2.[3][6][7]

  • Phenotypic Consequences: The repression of these critical genes ultimately leads to anti-proliferative effects, cell cycle arrest, and induction of differentiation in cancer cells, as demonstrated in prostate cancer cell lines.[5]

The following diagram illustrates the core mechanism of action.

Caption: Mechanism of CBP/p300 Bromodomain Inhibition.

Quantitative Data

This compound demonstrates high potency in biochemical assays. The following table summarizes its inhibitory activity and provides context by comparing it with other known CBP/p300 inhibitors.

CompoundTarget DomainAssay TypeTargetIC50 / EC50 / KdReference
This compound (Cpd 172) BromodomainBiochemicalCBP 2.3 nM [5]
Biochemicalp300 2.1 nM [5]
A-485HATBiochemicalp30060 nM[8]
HATCellular (H3K27ac)p300/CBP103 nM[9]
CCS1477 (Inobrodib)BromodomainBinding Assayp300/CBP4 nM (Kd)[5]
BromodomainBinding AssayBRD4245 nM (Kd)[5]
I-CBP112BromodomainTemp. ShiftCBP7.8 °C (ΔTm)[10]
BromodomainTemp. Shiftp3008.6 °C (ΔTm)[10]

Key Signaling Pathways Affected

CBP/p300 acts as a critical node for numerous signaling pathways implicated in cancer. By inhibiting the bromodomain, this compound can modulate these pathways, leading to therapeutic effects.

MYC/MYB-Driven Transcription in Hematologic Malignancies

In many leukemias and lymphomas, the transcription factors MYC and MYB are essential for maintaining the malignant state. CBP/p300 are recruited to enhancers that control the expression of these oncogenes. Bromodomain inhibition evicts CBP/p300 from these sites, leading to a shutdown of the oncogenic network.[6]

Wnt/β-catenin Signaling

The role of CBP/p300 in Wnt signaling is complex. They can act as co-activators by binding to β-catenin to promote target gene expression. However, they can also bind to the transcription factor TCF, which can inhibit Wnt signaling.[11] By disrupting the interaction of the CBP/p300 bromodomain with acetylated proteins in the complex, inhibitors can modulate the transcriptional output of this pathway, which is often dysregulated in cancer.

p53 Signaling Pathway

CBP/p300 are known to acetylate the tumor suppressor protein p53, which stabilizes p53 and enhances its transcriptional activity.[2][7] The CBP/p300 bromodomain can also bind to acetylated p53, facilitating the recruitment of the transcriptional machinery to p53 target genes involved in cell cycle arrest and apoptosis.[2] Inhibition of the bromodomain can interfere with this process.

The diagram below shows the central role of CBP/p300 and the point of intervention for a bromodomain inhibitor.

Wnt Wnt Signal beta_catenin β-catenin Wnt->beta_catenin Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 GrowthFactors Growth Factors MYC_MYB MYC/MYB GrowthFactors->MYC_MYB CBP_p300 CBP/p300 beta_catenin->CBP_p300 recruits p53->CBP_p300 recruits MYC_MYB->CBP_p300 recruits Wnt_Genes Wnt Target Genes CBP_p300->Wnt_Genes activates Apoptosis_Genes Apoptosis & Cell Cycle Arrest Genes CBP_p300->Apoptosis_Genes activates Proliferation_Genes Proliferation & Survival Genes CBP_p300->Proliferation_Genes activates Inhibitor This compound Inhibitor->CBP_p300 inhibits (Bromodomain)

Caption: CBP/p300 as a central node in oncogenic signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CBP/p300 bromodomain inhibitors like this compound.

Biochemical Assay: AlphaLISA for Bromodomain Inhibition (IC50 Determination)

This assay quantifies the ability of an inhibitor to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when in close proximity, generate a luminescent signal. A biotinylated, acetylated histone peptide binds to streptavidin-coated donor beads. A GST-tagged bromodomain protein binds to anti-GST-coated acceptor beads. When the bromodomain binds the peptide, the beads are brought together, generating a signal. An inhibitor disrupts this interaction, reducing the signal.

Materials:

  • Recombinant CBP or p300 Bromodomain (GST-tagged)

  • Biotinylated Histone H3 peptide acetylated at K27 (Biotin-H3K27ac)

  • Streptavidin-coated Donor Beads

  • Anti-GST AlphaLISA Acceptor Beads

  • This compound (or test compound) serially diluted in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)

  • 384-well white OptiPlate™

Procedure:

  • Reagent Preparation: Prepare solutions of the bromodomain protein and biotin-H3K27ac peptide in assay buffer at 2x the final desired concentration.

  • Compound Plating: Add 20-50 nL of serially diluted this compound in DMSO to the wells of a 384-well plate. Include DMSO-only wells for high signal (no inhibition) and buffer-only wells for low signal (background).

  • Protein/Peptide Addition: Add 5 µL of the 2x bromodomain protein solution to each well. Add 5 µL of the 2x biotin-H3K27ac peptide solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Bead Addition: Prepare a 2x mixture of Anti-GST Acceptor beads and Streptavidin Donor beads in assay buffer (protect from light). Add 10 µL of this bead mixture to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an EnVision® or similar plate reader capable of AlphaLISA detection.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

start Start plate Plate Serial Dilutions of this compound start->plate add_reagents Add Bromodomain Protein and Biotin-H3K27ac Peptide plate->add_reagents incubate1 Incubate 60 min at Room Temp add_reagents->incubate1 add_beads Add Donor & Acceptor Bead Mixture incubate1->add_beads incubate2 Incubate 60 min in Dark add_beads->incubate2 read Read AlphaLISA Signal incubate2->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

References

CBP/p300-IN-1: A Chemical Probe for Cancer Research - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression, playing a pivotal role in a myriad of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Their intrinsic histone acetyltransferase (HAT) activity modulates chromatin structure and facilitates the recruitment of the transcriptional machinery.[3] Dysregulation of CBP/p300 function is frequently implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[4][5] This document provides a comprehensive technical guide on CBP/p300-IN-1, a chemical probe designed for investigating the therapeutic potential of CBP/p300 inhibition in cancer research. While the specific compound "this compound" is not extensively documented in publicly available literature, this guide will focus on a closely related and well-characterized potent and selective covalent inhibitor, referred to in some sources as CBP/p300-IN-12. For the purpose of this guide, we will refer to it as this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this probe and other relevant CBP/p300 inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
p300Enzymatic HAT Assay166[3]
CBPEnzymatic HAT AssayData not specified, but stated to be a potent inhibitor[3]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValueReference
PC-3 (Prostate Cancer)Cellular AssayH3K27Ac LevelsEC50 = 37 nM[3]
LNCaP-FGC (Prostate Cancer, AR-positive)Antiproliferative AssayEC5087 nM[3]
DU-145 (Prostate Cancer, AR-negative)Antiproliferative AssayEC501.37 µM[3]

Table 3: Comparative Potency of Other CBP/p300 Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Reference
A-485p3009.8-[6]
CBP2.6-[6]
C646p300-400[4]
SGC-CBP30CBP21-[7]
p30032-[7]

Mechanism of Action and Signaling Pathways

CBP/p300 acts as a central node in multiple signaling pathways that are crucial for cancer cell survival and proliferation. This compound exerts its effects by covalently modifying a cysteine residue (C1450) in the active site of the HAT domain, leading to the inhibition of histone and non-histone protein acetylation.[3] This inhibition leads to the downregulation of target gene expression.

Below are diagrams illustrating the key signaling pathways modulated by CBP/p300 and the point of intervention for inhibitors like this compound.

CBP_p300_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_NFkB NF-κB Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibits GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates CBP_p300 CBP/p300 beta_catenin->CBP_p300 recruits Target_Genes_Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt activates DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 stabilizes Target_Genes_p53 Target Genes (e.g., p21, BAX) p53->Target_Genes_p53 activates p53->CBP_p300 recruits TNFa_IL1 TNFα / IL-1 IKK IKK TNFa_IL1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Target_Genes_NFkB Target Genes (e.g., BCL-2, COX-2) NFkB->Target_Genes_NFkB activates NFkB->CBP_p300 recruits CBP_p300_IN1 This compound CBP_p300_IN1->CBP_p300 inhibits HAT activity Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies enzymatic_assay Enzymatic HAT Assay determine_ic50 Determine IC50 enzymatic_assay->determine_ic50 cetsa Cellular Thermal Shift Assay (CETSA) determine_ic50->cetsa confirm_target_engagement Confirm Target Engagement cetsa->confirm_target_engagement western_blot Western Blot (H3K27ac) confirm_target_engagement->western_blot determine_ec50 Determine Cellular EC50 western_blot->determine_ec50 proliferation_assay Proliferation Assay determine_ec50->proliferation_assay assess_antiproliferative_effect Assess Antiproliferative Effect proliferation_assay->assess_antiproliferative_effect xenograft_model Xenograft Tumor Model assess_antiproliferative_effect->xenograft_model evaluate_efficacy Evaluate In Vivo Efficacy xenograft_model->evaluate_efficacy Logical_Relationship inhibitor This compound target CBP/p300 HAT Domain inhibitor->target binds and inhibits acetylation Decreased Histone & Non-Histone Acetylation target->acetylation leads to gene_expression Altered Gene Expression (e.g., downregulation of oncogenes) acetylation->gene_expression results in cellular_outcome Cancer Cell Apoptosis & Growth Inhibition gene_expression->cellular_outcome causes

References

The Inhibition of CBP/p300: A Technical Guide to its Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are essential transcriptional co-activators that play a pivotal role in a vast array of cellular processes, including cell cycle regulation, proliferation, differentiation, and apoptosis.[1] Functioning as histone acetyltransferases (HATs), CBP and p300 modulate chromatin structure and gene expression by acetylating histone and non-histone proteins.[2] Their dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them compelling therapeutic targets. This in-depth technical guide explores the multifaceted biological consequences of CBP/p300 inhibition, providing a comprehensive resource on the underlying mechanisms of action, key signaling pathways affected, and detailed experimental protocols for their investigation.

Mechanism of Action of CBP/p300 Inhibition

CBP/p300 inhibitors primarily function by targeting either the histone acetyltransferase (HAT) domain or the bromodomain.

  • HAT Domain Inhibition: Inhibitors targeting the HAT domain, such as C646 and A-485, are often competitive with the cofactor acetyl-CoA.[3][4] By binding to the acetyl-CoA pocket, these small molecules prevent the transfer of acetyl groups to lysine (B10760008) residues on histone and non-histone protein substrates.[3] This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks for active enhancers and promoters.[4][5] The consequence is a more condensed chromatin state and repression of gene transcription.[3]

  • Bromodomain Inhibition: The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues, a crucial step for the recruitment of the transcriptional machinery.[6] Inhibitors like I-CBP112 and CCS1477 competitively bind to the bromodomain, disrupting this interaction and thereby preventing the downstream transcriptional activation of target genes.[6][7]

Key Signaling Pathways Modulated by CBP/p300 Inhibition

The inhibition of CBP/p300 has profound effects on numerous signaling pathways that are critical for cell growth, survival, and differentiation.

Androgen Receptor (AR) Signaling

In prostate cancer, CBP/p300 are crucial co-activators for the androgen receptor (AR).[1] They acetylate histones at AR target gene promoters, facilitating their transcription.[1] Inhibition of CBP/p300, for instance by CCS1477, has been shown to downregulate AR and its splice variants, leading to the suppression of AR target genes and the inhibition of tumor growth in castration-resistant prostate cancer (CRPC) models.[8][9][10]

dot

cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_cell Cellular Effects AR Androgen Receptor (AR) CBP_p300 CBP/p300 AR->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates AR_target_genes AR Target Genes (e.g., PSA) Decreased_Proliferation Decreased Proliferation AR_target_genes->Decreased_Proliferation Apoptosis Apoptosis AR_target_genes->Apoptosis Acetylated_Histones Acetylated Histones Transcription_Machinery Basal Transcription Machinery Acetylated_Histones->Transcription_Machinery recruits Transcription_Machinery->AR_target_genes activates transcription CBP_p300_inhibitor CBP/p300 Inhibitor (e.g., CCS1477) CBP_p300_inhibitor->CBP_p300 inhibits

Caption: Androgen Receptor signaling pathway and its inhibition by CBP/p300 inhibitors.

NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, cell survival, and apoptosis resistance. CBP/p300 acetylate the p65 subunit of NF-κB, which is essential for its transcriptional activity.[1] Inhibitors like C646 block this acetylation, leading to the suppression of NF-κB target genes and promoting apoptosis in cancer cells.[1]

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_cell Cellular Effects IKK IKK IkB IκB IKK->IkB phosphorylates p65_p50_IkB p65/p50-IκB Complex p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to p65_p50_IkB->p65_p50 releases CBP_p300 CBP/p300 p65_p50_nuc->CBP_p300 recruits Acetylated_p65 Acetylated p65 CBP_p300->p65_p50_nuc acetylates NFkB_target_genes NF-κB Target Genes (e.g., anti-apoptotic) Acetylated_p65->NFkB_target_genes activates transcription Apoptosis Apoptosis NFkB_target_genes->Apoptosis suppression of anti-apoptotic genes CBP_p300_inhibitor CBP/p300 Inhibitor (e.g., C646) CBP_p300_inhibitor->CBP_p300 inhibits

Caption: NF-κB signaling pathway and the inhibitory action of CBP/p300 inhibitors.

Other Key Pathways

CBP/p300 inhibition also impacts other critical signaling pathways, including:

  • Wnt/β-catenin: CBP/p300 are co-activators for β-catenin, a key effector of the Wnt pathway. Inhibition can suppress the transcription of Wnt target genes involved in proliferation and stem cell maintenance.

  • p53: CBP/p300 acetylate the tumor suppressor p53, enhancing its stability and transcriptional activity. The effect of CBP/p300 inhibition on p53 signaling can be context-dependent.

  • HIF-1α: In hypoxic conditions, CBP/p300 co-activate Hypoxia-Inducible Factor 1-alpha (HIF-1α), promoting the expression of genes involved in angiogenesis and metabolic adaptation.

Cellular Consequences of CBP/p300 Inhibition

The downstream effects of CBP/p300 inhibition are multifaceted and have significant therapeutic implications, particularly in oncology.

  • Cell Cycle Arrest and Apoptosis: Many CBP/p300 inhibitors induce cell cycle arrest, often at the G1/S transition, and trigger apoptosis in various cancer cell lines.[5][11] For example, C646 has been shown to induce caspase-dependent apoptosis in prostate cancer cells.[12]

  • Reduced Proliferation and Invasion: Inhibition of CBP/p300 can lead to a significant reduction in cancer cell proliferation and invasion.[12] This is often associated with the downregulation of key oncogenes like c-MYC.[13]

  • Modulation of the Immune Response: Emerging evidence suggests that CBP/p300 inhibition can also modulate the tumor microenvironment and enhance anti-tumor immunity.

Quantitative Data on Key CBP/p300 Inhibitors

The following tables summarize the biochemical and cellular activities of several well-characterized CBP/p300 inhibitors.

InhibitorTarget DomainIC50 (p300)IC50 (CBP)KiReference
C646 HAT~10 µM~10 µM400 nM[1][3]
A-485 HAT9.8 nM2.6 nM-[2]
GNE-049 Bromodomain2.3 nM1.1 nM-[2][14]
B026 HAT1.8 nM9.5 nM-[15]
InhibitorCell LineAssayEC50 / IC50Reference
CCS1477 VCaP, 22Rv1, LNCaP95Cell Growth< 100 nM[10]
I-CBP112 -Acetylated Histone Displacement170 nM[16]
GNE-049 MV-4-11MYC Expression14 nM[14]
C646 PC3Caspase 3/7 Activity~10 µM (for ~3.5-fold increase)[1]
C646 LNCaPCaspase 3/7 Activity~10 µM (for ~4.5-fold increase)[1]
InhibitorTargetKd (p300)Kd (CBP)Reference
I-CBP112 Bromodomain167 nM151 nM[16]

Detailed Experimental Protocols

siRNA-Mediated Knockdown of CBP/p300

This protocol describes a general procedure for the transient knockdown of CBP and p300 in cultured mammalian cells.

Materials:

  • siRNA targeting CBP and p300 (and non-targeting control)

  • Lipofectamine 2000 or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • Target cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 nM of siRNA into 250 µL of Opti-MEM I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the 500 µL of siRNA-Lipofectamine complexes to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 1.5 mL of complete growth medium to each well without removing the transfection mixture.

    • Incubate the cells for 48-72 hours before harvesting for downstream analysis (e.g., Western blot, RT-qPCR).[12][17][18]

dot

start Start: Seed Cells prepare_reagents Prepare siRNA and Transfection Reagent start->prepare_reagents form_complexes Form siRNA-Lipofectamine Complexes prepare_reagents->form_complexes transfect_cells Transfect Cells form_complexes->transfect_cells incubate Incubate Cells (4-6h) transfect_cells->incubate add_media Add Complete Growth Medium incubate->add_media incubate_long Incubate Cells (48-72h) add_media->incubate_long harvest Harvest Cells for Analysis incubate_long->harvest

Caption: A general workflow for siRNA-mediated knockdown of CBP/p300.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol outlines the key steps for performing a ChIP assay to assess changes in histone acetylation at specific genomic loci following CBP/p300 inhibition.

Materials:

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • ChIP dilution buffer

  • Protein A/G magnetic beads

  • Antibody against acetylated histone (e.g., anti-H3K27ac)

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR analysis

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[19][20]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.[19][20]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody against the acetylated histone of interest overnight at 4°C.[20]

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.[21]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.[21]

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.[19]

  • Analysis: Use the purified DNA for qPCR analysis with primers specific to the promoter regions of target genes.[22]

Annexin V Apoptosis Assay

This protocol provides a method for quantifying apoptosis in cells treated with CBP/p300 inhibitors using Annexin V staining and flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the CBP/p300 inhibitor of interest for the desired time. Include appropriate vehicle and positive controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

    • Wash the cells twice with cold PBS by centrifugation.[23]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.[24]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[24]

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[23]

Conclusion

The inhibition of CBP/p300 represents a promising therapeutic strategy, particularly in the context of cancer. By disrupting key signaling pathways that drive cell proliferation and survival, CBP/p300 inhibitors can induce cell cycle arrest and apoptosis in malignant cells. The continued development of potent and selective inhibitors, coupled with a deeper understanding of their biological effects through the application of the detailed experimental protocols outlined in this guide, will be crucial for translating the therapeutic potential of CBP/p300 inhibition into clinical success.

References

Initial Studies of CBP/p300 Bromodomain Inhibition in Hematological Malignancies: A Technical Overview of CBP/p300-IN-1 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical regulators of gene expression, playing a pivotal role in hematopoiesis. Their aberrant activity has been implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma, and non-Hodgkin's lymphoma. This has led to the development of small molecule inhibitors targeting different domains of CBP/p300, with a particular focus on the bromodomain, a reader module that recognizes acetylated lysine (B10760008) residues. This technical guide provides an in-depth overview of the initial studies on CBP/p300 inhibitors in hematological cancers, with a focus on the bromodomain inhibitor CBP/p300-IN-1 and other pioneering molecules in its class.

The Rationale for Targeting CBP/p300 in Blood Cancers

CBP and p300 are essential for the proliferation and maintenance of leukemia cells. They modulate the transcription of key oncogenes such as MYC and GATA1.[1] Inhibition of the CBP/p300 bromodomain has been shown to block the expression of these oncogenes, leading to cell cycle arrest and a reduction in cancer cell growth.[1] Furthermore, CBP/p300 are involved in recurrent chromosomal translocations associated with leukemia, further highlighting their role as therapeutic targets.[2][3] In certain contexts, such as CBP-deficient cancers, targeting p300 can induce synthetic lethality, offering a selective therapeutic strategy.[4][5]

Quantitative Analysis of Preclinical Efficacy

The initial preclinical evaluation of CBP/p300 inhibitors has demonstrated their potential in various hematological malignancy models. The following tables summarize the quantitative data from key studies on the anti-proliferative and in vivo effects of these compounds.

Table 1: In Vitro Anti-Proliferative Activity of CBP/p300 Inhibitors in Hematological Malignancy Cell Lines
CompoundCell LineCancer TypeAssayIC50 / GI50 (nM)Reference
GNE-049MV-4-11Acute Myeloid LeukemiaMYC Expression14 (EC50)[6]
p300-selective degraderCBP KO isogenic cells-Growth Inhibition17[5]
CCS1477LNCaPProstate Cancer (AR+)Proliferation230[7]
CCS1477LNCaP-ARProstate Cancer (AR+)Proliferation150[7]
CCS1477VCaPProstate Cancer (AR+)Proliferation49[7]
CCS147722Rv1Prostate Cancer (AR+)Proliferation96[7]
Dual CBP/p300 inhibitorMyeloid progenitors-Toxicity121[5]
Dual CBP/p300 degraderMyeloid progenitors-Toxicity16[5]
p300-selective degraderMyeloid progenitors-Toxicity3900[5]
Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in Hematological Malignancy Xenograft Models
CompoundModelCancer TypeDosingOutcomeReference
CCS1477MOLM-16 xenograftAcute Myeloid Leukemia10 mg/kgSuperior tumor growth inhibition compared to azacitidine.[8]
I-CBP112MLL-AF9+ AML modelAcute Myeloid LeukemiaDose-dependentReduced leukemia-initiating potential.[2]

Signaling Pathways and Experimental Workflows

The mechanism of action of CBP/p300 inhibitors involves the disruption of key oncogenic signaling pathways. The following diagrams illustrate the central role of CBP/p300 and a typical workflow for evaluating novel inhibitors.

CBP_p300_Signaling_Pathway CBP/p300 Signaling in Hematological Malignancies cluster_nucleus Nucleus cluster_drug_intervention Therapeutic Intervention TF Oncogenic Transcription Factors (e.g., MYC, GATA1) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates (HAT activity) Chromatin Chromatin Histones->Chromatin leads to open chromatin Target_Genes Target Gene Expression (Proliferation, Survival) Cell Proliferation\n& Survival Cell Proliferation & Survival Target_Genes->Cell Proliferation\n& Survival Chromatin->Target_Genes enables CBP_p300_IN1 This compound (Bromodomain Inhibitor) CBP_p300_IN1->CBP_p300 inhibits bromodomain binding

Caption: Role of CBP/p300 in driving oncogene expression and its inhibition by bromodomain inhibitors.

Experimental_Workflow Preclinical Evaluation of a CBP/p300 Inhibitor cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Lines Hematological Malignancy Cell Lines Compound_Treatment Treat with This compound Cell_Lines->Compound_Treatment Viability Cell Viability Assay (IC50) Compound_Treatment->Viability Colony_Formation Colony Formation Assay Compound_Treatment->Colony_Formation Western_Blot Western Blot (H3K27ac, MYC) Compound_Treatment->Western_Blot Xenograft Establish Xenograft Model Viability->Xenograft Promising results lead to Apoptosis Apoptosis Assay Compound_treatment Compound_treatment Compound_treatment->Apoptosis Inhibitor_Admin Administer Inhibitor Xenograft->Inhibitor_Admin Tumor_Measurement Measure Tumor Growth Inhibitor_Admin->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

Caption: A typical workflow for the preclinical assessment of CBP/p300 inhibitors.

Detailed Experimental Protocols

Standard methodologies are employed to evaluate the efficacy of CBP/p300 inhibitors. Below are representative protocols for key experiments.

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Hematological cancer cells (e.g., MV-4-11, MOLM-16) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are treated with a serial dilution of the CBP/p300 inhibitor (e.g., this compound) or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: MTS or MTT reagent is added to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Plates are incubated for an additional 1-4 hours, and the absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Colony Formation Assay
  • Cell Preparation: A single-cell suspension of leukemia cells is prepared.

  • Plating: Cells are plated in methylcellulose-based medium (e.g., MethoCult™) at a density of 500-1,000 cells per dish.

  • Treatment: The CBP/p300 inhibitor or vehicle control is added to the medium.

  • Incubation: Plates are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

  • Colony Counting: Colonies containing 50 or more cells are counted using a microscope.

  • Data Analysis: The number of colonies in the treated groups is compared to the vehicle control to determine the effect on clonogenic potential.

In Vivo Xenograft Studies
  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a suspension of human hematological malignancy cells (e.g., 5 x 10^6 MOLM-16 cells).

  • Tumor Growth: Tumors are allowed to establish to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The CBP/p300 inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. Pharmacodynamic markers, such as H3K27ac levels in tumor tissue, may also be assessed.

Future Directions

The initial studies on CBP/p300 inhibitors, including compounds like this compound, have laid a strong foundation for their clinical development in hematological malignancies. Several CBP/p300 inhibitors are now in clinical trials.[1][8] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to these therapies, exploring combination strategies with other anti-cancer agents, and developing next-generation inhibitors with improved potency and selectivity. The development of p300-selective degraders also represents a promising avenue to potentially mitigate toxicities associated with dual CBP/p300 inhibition.[4][5]

References

A Foundational Guide to Histone Acetyltransferase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles, Experimental Evaluation, and Therapeutic Targeting of Histone Acetyltransferases

Histone Acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone proteins, HATs neutralize the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates transcription.[1][2] Dysregulation of HAT activity is implicated in a variety of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders, making them compelling targets for therapeutic intervention.[1] This guide provides a comprehensive overview of the foundational research on HAT inhibitors, detailing their mechanisms, key experimental validation protocols, and the signaling pathways they modulate.

Core Concepts: The Role of HATs in Cellular Function

Histone acetylation is a dynamic and reversible post-translational modification. The balance between acetylation and deacetylation, maintained by HATs and histone deacetylases (HDACs), respectively, is critical for normal cellular function.[3][4] Aberrant HAT activity can lead to the overexpression of oncogenes, promoting cancer cell proliferation and survival.[1][5][6][7] Consequently, the development of small molecule inhibitors that can modulate the activity of specific HATs represents a promising therapeutic strategy.[1][8]

Classes of Histone Acetyltransferase Inhibitors

HAT inhibitors can be broadly categorized based on their origin and mechanism of action. Foundational research has focused on natural products, bisubstrate analogs, and synthetically developed small molecules.

  • Natural Products: Many of the first-discovered HAT inhibitors were derived from natural sources. These compounds, while often serving as excellent tool compounds, can sometimes lack specificity. Examples include:

    • Anacardic Acid: Derived from cashew nut shells, it is a noncompetitive inhibitor of p300/CBP and PCAF.[1][9][10]

    • Garcinol: A polyisoprenylated benzophenone (B1666685) from Garcinia indica, it inhibits p300 and PCAF.[11][12][13]

    • Curcumin: The active component of turmeric, this compound is a selective inhibitor of p300/CBP HAT activity.[8][14][15][16][17]

  • Bisubstrate Analogs: These inhibitors are designed to mimic the transition state of the acetylation reaction, binding to both the histone substrate and acetyl-CoA binding sites. An example is Lys-CoA, which is a potent inhibitor but lacks cell permeability, limiting its therapeutic application.[2][18]

  • Synthetic Small Molecules: Through high-throughput and structure-based screening, more potent and selective synthetic inhibitors have been developed. These are often designed to be competitive with either the histone substrate or acetyl-CoA.

    • C646: A pyrazolone-containing compound identified through in silico screening, C646 is a competitive inhibitor of p300 with respect to the histone substrate.[19]

    • A-485: A potent and selective drug-like inhibitor of the p300/CBP catalytic domain that is competitive with acetyl-CoA.[5][18][20][21]

Quantitative Data on Foundational HAT Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes these values for key foundational HAT inhibitors against their primary targets.

InhibitorTarget HAT(s)IC50 / Ki ValueAssay Type / Notes
Natural Products
Anacardic Acidp300~8.5 µMBiochemical HAT Assay
PCAF~5.0 µMBiochemical HAT Assay[1][9][22]
Garcinolp300~7.0 µMBiochemical HAT Assay
PCAF~5.0 µMBiochemical HAT Assay[11]
Curcuminp300/CBPNot specified (Mechanism is covalent modification and induction of proteasome-dependent degradation)In vitro HAT assay and cell-based degradation assays[8][15]
Synthetic Molecules
C646p300Ki = 400 nMBiochemical HAT Assay (Competitive with histone substrate)[19]
A-485p300IC50 = 9.8 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[18][20]
CBPIC50 = 2.6 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[18][20]

Experimental Protocols for HAT Inhibitor Validation

A multi-assay pipeline is essential for the rigorous validation of novel HAT inhibitors, progressing from in vitro biochemical assays to cell-based and genomic-level analyses.[23][24]

In Vitro Histone Acetyltransferase (HAT) Assay

This is the primary assay to determine if a compound directly inhibits the enzymatic activity of a specific HAT.

Objective: To measure the transfer of an acetyl group from acetyl-CoA to a histone substrate by a recombinant HAT enzyme in the presence of an inhibitor.

Methodology:

  • Reagents:

    • Recombinant HAT enzyme (e.g., p300, PCAF)

    • Histone substrate (e.g., core histones, specific histone peptides like H3 or H4)

    • Acetyl-Coenzyme A (often radiolabeled with [3H] or [14C] for filter-binding assays, or non-radiolabeled for colorimetric/fluorometric assays)

    • Test inhibitor compound at various concentrations

    • HAT assay buffer

    • Stop solution

  • Procedure (Example: Filter-Binding Assay):

    • Prepare a reaction mixture containing the HAT assay buffer, histone substrate, and the test inhibitor at various dilutions.

    • Initiate the reaction by adding the recombinant HAT enzyme and [3H]-acetyl-CoA.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[2]

    • Stop the reaction by spotting the mixture onto filter paper.

    • Wash the filter paper to remove unincorporated [3H]-acetyl-CoA.

    • Measure the retained radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

  • Alternative Detection Methods: Non-radioactive methods are also common, such as colorimetric or fluorescent assays that detect the production of free Coenzyme A (CoA-SH).[25][26] These assays often use a developer that reacts with the free thiol group of CoA to produce a measurable signal.[25][26]

Chromatin Hyperacetylation Inhibition (ChHAI) Assay

This cell-based assay assesses the ability of a HAT inhibitor to block histone acetylation in a cellular context.

Objective: To determine if a test compound can prevent the increase in global histone acetylation induced by an HDAC inhibitor.

Methodology:

  • Principle: Basal levels of histone acetylation can be low in cultured cells. Treatment with an HDAC inhibitor (HDACi) causes a global increase, or hyperacetylation, of histones. A functional HAT inhibitor should be able to counteract this effect.[23][24]

  • Procedure:

    • Culture cells (e.g., MCF-7 breast cancer cells) to approximately 80-90% confluency.

    • Pre-treat cells with a potent HDAC inhibitor (e.g., MS-275, SAHA) for a few hours to induce histone hyperacetylation.

    • Co-treat the cells with the test HAT inhibitor at various concentrations for an additional period (e.g., 6-24 hours).

    • Harvest the cells and perform histone extraction.

    • Analyze the levels of specific histone acetylation marks (e.g., Acetyl-H3K18, Acetyl-H3K27) and total histone H3 (as a loading control) by Western Blot.

    • A potent HAT inhibitor will show a dose-dependent reduction in the HDACi-induced acetylation signal.[27]

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

ChIP-based methods are used to investigate the effect of HAT inhibitors on histone acetylation at specific genomic locations, such as the promoters or enhancers of target genes.[23][24]

Objective: To quantify the changes in histone acetylation at specific gene regulatory elements following treatment with a HAT inhibitor.

Methodology:

  • Procedure:

    • Treat cells with the HAT inhibitor or a vehicle control.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (typically 200-600 bp).[28]

    • Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).

    • Immunoprecipitate the antibody-histone-DNA complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-links.

    • Purify the DNA.

  • Analysis:

    • ChIP-qPCR: Use quantitative PCR with primers designed for specific gene promoters (e.g., an oncogene promoter) to measure the amount of immunoprecipitated DNA. A decrease in signal in inhibitor-treated cells indicates reduced histone acetylation at that locus.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map the histone modification across the entire genome, providing a global view of the inhibitor's effect.[29][30] Spike-in controls are often necessary to accurately normalize data when global changes in acetylation are expected.[4][28]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for HAT Inhibitor Discovery

The discovery and validation of a novel HAT inhibitor typically follows a structured pipeline, moving from broad screening to detailed mechanistic studies.

HAT_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation screen Screening Campaign (High-Throughput Screen or Virtual Screen) hit_id Hit Identification screen->hit_id Identifies initial hits biochem Biochemical HAT Assay (Determine IC50/Ki) hit_id->biochem Validates direct inhibition selectivity Selectivity Profiling (vs. other HATs/enzymes) biochem->selectivity mechanism Mechanism of Action (e.g., Competition Assays) biochem->mechanism chhai Cellular Target Engagement (e.g., ChHAI Assay, Western Blot) selectivity->chhai Confirms cellular activity phenotype Phenotypic Assays (Proliferation, Apoptosis) chhai->phenotype chip Genomic Target Validation (ChIP-qPCR / ChIP-seq) phenotype->chip Links phenotype to genomic targets pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) chip->pkpd Moves to animal models efficacy Preclinical Efficacy (e.g., Xenograft Models) pkpd->efficacy NFkB_Signaling_Pathway cluster_cytoplasm cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) ikb_kinase IKK Complex stimulus->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_complex NF-κB (p65/p50) ikb->nfkb_complex Inhibits p300 p300/CBP nfkb_complex->p300 Translocates & Recruits acetylation Acetylation of p65 p300->acetylation Catalyzes hat_inhibitor HAT Inhibitors (e.g., C646, Anacardic Acid) hat_inhibitor->p300 Inhibits transcription Transcription of Pro-inflammatory & Survival Genes acetylation->transcription Enhances

References

The CBP/p300 Pathway: A Core Axis in Castration-Resistant Prostate Cancer and a Prized Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the persistent activity of the androgen receptor (AR). The transcriptional co-activators CREB-binding protein (CBP) and its paralog p300 (EP300) have emerged as critical nodes in the AR signaling network, making them compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the CBP/p300 pathway in CRPC, detailing its molecular mechanisms, summarizing key quantitative data on targeted inhibitors, and providing detailed protocols for essential experimental procedures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target this crucial pathway in advanced prostate cancer.

Introduction: The Central Role of Androgen Receptor Signaling in CRPC

Prostate cancer is the most prevalent malignancy in men, and its growth is initially dependent on androgens.[1] Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer; however, the disease inevitably progresses to a castration-resistant state (CRPC).[1] A hallmark of CRPC is the reactivation of androgen receptor (AR) signaling, despite low levels of circulating androgens.[2][3] Mechanisms for this restored AR activity are multifaceted and include AR gene amplification, mutations, the expression of constitutively active AR splice variants (AR-Vs), and the overexpression of co-activator proteins.[4] Among these co-activators, the homologous proteins CBP and p300 are pivotal in potentiating AR-mediated gene transcription and promoting CRPC progression.[1][4]

The CBP/p300 Co-activator Family: Structure and Function

CBP and p300 are large, multi-domain proteins that function as transcriptional co-activators for a vast number of transcription factors, including the AR.[4] A key feature of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity.[4][5] This enzymatic function involves the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[4] The acetylation of histones, particularly at sites like H3K18 and H3K27, neutralizes their positive charge, leading to a more relaxed chromatin structure.[4] This "open" chromatin state facilitates the recruitment of the transcriptional machinery and subsequent gene expression.[5] Beyond histones, CBP/p300 can also acetylate non-histone proteins, including the AR itself, which can enhance its stability and transcriptional activity.[4] The modular structure of CBP/p300 also includes a bromodomain, which recognizes and binds to acetylated lysine residues, further anchoring the complex to active chromatin regions.[4]

The CBP/p300 Signaling Axis in CRPC

In the context of CRPC, CBP and p300 are indispensable for the heightened AR signaling that drives tumor growth and survival.[1][4] The expression of both CBP and p300 is often elevated in CRPC tissues compared to primary prostate cancer.[1][6]

Interaction with the Androgen Receptor and its Variants

CBP and p300 are recruited to AR-regulated gene promoters and enhancers, where they form a key component of the AR transcriptional complex.[4] This interaction is crucial for the expression of canonical AR target genes involved in cell proliferation and survival, such as prostate-specific antigen (KLK3) and transmembrane protease, serine 2 (TMPRSS2).[1][6]

A significant challenge in treating CRPC is the emergence of AR splice variants, with AR-V7 being the most well-characterized.[2] AR-V7 lacks the ligand-binding domain, rendering it constitutively active and insensitive to conventional AR-targeted therapies. The CBP/p300 pathway remains critical for the function of these splice variants.[2] Knockdown of CBP and p300 has been shown to reduce the expression of both full-length AR (AR-FL) and AR-V7.[2]

Downstream Consequences of CBP/p300 Activation

The recruitment of CBP/p300 to the AR complex and subsequent HAT activity leads to a cascade of events that promote CRPC progression:

  • Chromatin Remodeling: Acetylation of histones at AR-binding sites creates a permissive chromatin environment for transcription.

  • Enhanced AR Activity: Acetylation of the AR protein itself can increase its stability and transcriptional output.[4]

  • Recruitment of Transcriptional Machinery: CBP/p300 act as scaffolds, recruiting other components of the basal transcription machinery, such as RNA Polymerase II, to initiate gene expression.[1]

  • Upregulation of Oncogenic Programs: The AR-CBP/p300 axis drives the expression of genes involved in cell cycle progression, metabolism, and resistance to apoptosis.[4]

The signaling pathway is depicted in the following diagram:

CBP_p300_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_n AR AR->AR_n Nuclear Translocation HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_n->ARE AR_V7 AR-V7 (Constitutively Active) AR_V7->ARE CBP_p300 CBP/p300 ARE->CBP_p300 Recruits Histone Histone CBP_p300->Histone HAT Activity RNAPolII RNA Pol II CBP_p300->RNAPolII Recruits Ac_Histone Acetylated Histone (Open Chromatin) Histone->Ac_Histone Target_Genes Target Genes (KLK3, TMPRSS2, etc.) RNAPolII->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein (Proliferation, Survival) mRNA->Protein

Caption: CBP/p300-mediated androgen receptor signaling in CRPC.

Therapeutic Targeting of the CBP/p300 Pathway

The critical role of CBP/p300 in driving AR-dependent transcription makes them highly attractive therapeutic targets in CRPC.[7] Several small molecule inhibitors have been developed to target different functional domains of CBP/p300, primarily the bromodomain and the HAT domain.

Bromodomain Inhibitors

Bromodomain inhibitors work by preventing CBP/p300 from recognizing and binding to acetylated histones, thereby disrupting their localization to active chromatin sites. CCS1477 is a potent and selective inhibitor of the CBP/p300 bromodomain that has shown significant anti-tumor activity in preclinical models of CRPC.[2][7]

HAT Inhibitors

HAT inhibitors directly block the enzymatic activity of CBP/p300, preventing the acetylation of histones and other protein substrates. A-485 is a selective inhibitor of the CBP/p300 HAT domain that has been shown to reduce the proliferation of CRPC cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of CBP/p300 inhibitors in CRPC models.

Table 1: In Vitro Activity of CBP/p300 Inhibitors in Prostate Cancer Cell Lines
Cell LineAR StatusModelInhibitorIC50 (µM)Citation
LNCaPAR-FLHormone-responsiveCCS14770.230[3][4]
LNCaP-ARAR-FL over-expressedCRPCCCS14770.150[3][4]
VCaPAR-FL, AR-SVCRPCCCS14770.049[3][4][7]
22Rv1AR-FL, AR-SVCRPCCCS14770.096[3][4][7]
DU145AR negativeHormone-independentCCS14771.280[3][4]
PC3AR negativeHormone-independentCCS14771.490[3][4]
Table 2: Binding Affinity of CCS1477
ProteinKd (nM)Selectivity vs. BRD4Citation
p3001.3~170-fold[2][7]
CBP1.7~130-fold[2][7]
BRD4222-[2][7]
Table 3: In Vivo Efficacy of CCS1477 in 22Rv1 Xenograft Model
TreatmentDoseOutcomeCitation
CCS147710 mg/kg qdComplete tumor growth inhibition over 28 days[6][7]
CCS147720 mg/kg qdComplete tumor growth inhibition over 28 days[6][7]
CCS147730 mg/kg qodComplete tumor growth inhibition over 28 days[6][7]

qd = once daily; qod = every other day

Table 4: Effect of CBP/p300 Inhibition on Gene and Protein Expression
InhibitorCell LineTargetEffectCitation
CCS147722Rv1AR-FL, AR-V7, c-Myc proteinDown-regulation[3][6][7]
CCS147722Rv1KLK3, TMPRSS2, c-Myc mRNAReduced expression[6][7]
siRNA (CBP/p300)22Rv1, LNCaP95AR-FL, AR-V7 proteinReduced expression[2]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the CBP/p300 pathway in CRPC.

siRNA-Mediated Knockdown of CBP/p300

This protocol is for the transient knockdown of CBP and p300 expression in CRPC cell lines (e.g., 22Rv1, LNCaP95).

  • Materials:

    • CRPC cell lines (e.g., 22Rv1)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • siRNA targeting CBP, p300, and a non-targeting control (e.g., Dharmacon ON-TARGETplus SMARTpool)

    • Lipofectamine RNAiMAX Transfection Reagent

    • Opti-MEM Reduced Serum Medium

    • 6-well tissue culture plates

  • Procedure:

    • Cell Seeding: The day before transfection, seed 2.0 x 105 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-70% confluent at the time of transfection.

    • siRNA Complex Preparation:

      • For each well, dilute 50 nM of siRNA (e.g., 25 nM CBP siRNA + 25 nM p300 siRNA for combined knockdown) into 100 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

      • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

    • Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.

    • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

    • Analysis: Harvest cells for downstream analysis, such as Western blot or qRT-PCR, to confirm knockdown efficiency and assess effects on target proteins and genes.

Western Blot for AR-V7 Detection

This protocol is for the detection of AR-V7 protein in CRPC cell lysates.

  • Materials:

    • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • 4-12% Bis-Tris protein gels

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk in TBST)

    • Primary antibody: anti-AR-V7 (e.g., Precision Antibody, AG10008)

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Loading control antibody (e.g., anti-GAPDH)

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Protein Quantification: Determine protein concentration using the BCA assay.

    • Gel Electrophoresis: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Antibody Incubation:

      • Incubate the membrane with the primary anti-AR-V7 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

      • Wash the membrane three times with TBST for 10 minutes each.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChIP assay to investigate the binding of CBP/p300 and AR to specific genomic regions.

ChIP_Workflow start Start: CRPC Cells in Culture crosslink 1. Cross-linking (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation 3. Immunoprecipitation (Antibody for CBP, p300, or AR) lysis->immunoprecipitation wash 4. Wash & Elute (Remove non-specific binding) immunoprecipitation->wash reverse_crosslink 5. Reverse Cross-links (Heat & Proteinase K) wash->reverse_crosslink dna_purification 6. DNA Purification reverse_crosslink->dna_purification analysis 7. Analysis (qPCR or Sequencing - ChIP-seq) dna_purification->analysis end End: Identify Protein-DNA Binding Sites analysis->end

References

An In-depth Technical Guide to the Discovery and Characterization of CBP/p300-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous transcriptional coactivators, CREB-binding protein (CBP) and p300, are pivotal regulators of gene expression, primarily through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/p300, a highly conserved structural module, recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby tethering the CBP/p300 complex to specific chromatin regions. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of numerous diseases, most notably cancer. This has spurred the development of small molecule inhibitors targeting various functional domains of these proteins. This technical guide focuses on CBP/p300-IN-1, a potent and selective inhibitor of the CBP/p300 bromodomain. We will detail its discovery, biochemical and cellular characterization, and the experimental protocols utilized in its evaluation. Furthermore, this guide will illustrate the key signaling pathways modulated by CBP/p300 bromodomain inhibition.

Introduction to CBP/p300 and the Role of the Bromodomain

CBP and its paralog p300 are large, multi-domain proteins that function as master coactivators for a vast array of transcription factors.[1] They play a crucial role in a multitude of cellular processes, including proliferation, differentiation, and DNA repair.[1] A key functional domain within these proteins is the bromodomain, a conserved structural motif of approximately 110 amino acids that specifically recognizes and binds to ε-N-acetylated lysine residues on histone tails and other proteins.[2] This "reader" function of the bromodomain is critical for anchoring the CBP/p300 enzymatic machinery to specific genomic loci, facilitating the acetylation of local chromatin, and promoting gene transcription.[2]

The recruitment of CBP/p300 to chromatin via its bromodomain is a key step in the activation of various signaling pathways, including those driven by the androgen receptor (AR) and the proto-oncogene c-Myc.[1][3] In pathologies such as castration-resistant prostate cancer, the heightened activity of these pathways is often dependent on the co-activator function of CBP/p300.[3][4] Consequently, the development of small molecule inhibitors that specifically target the CBP/p300 bromodomain has emerged as a promising therapeutic strategy to disrupt these oncogenic signaling networks.[3][4]

Discovery of this compound

This compound (CAS 2443789-32-8; Molecular Formula: C₂₃H₂₃FN₂O₅) was identified through a structure-based drug design and optimization campaign aimed at discovering novel inhibitors of the CBP/p300 bromodomain. The primary reference for its discovery is the 2018 publication by Xiang et al. in the European Journal of Medicinal Chemistry. The research focused on developing 1-(1H-indol-1-yl)ethanone derivatives as potential therapeutics for castration-resistant prostate cancer.

Biochemical and Cellular Characterization of this compound

The inhibitory activity and selectivity of this compound were assessed through a series of biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.

Table 1: Biochemical Activity of this compound

TargetAssay FormatIC₅₀ (nM)Reference
p300 BromodomainAlphaScreen49[5]

Table 2: Cellular Activity of CBP/p300 Bromodomain Inhibitors

CompoundCell LineAssayEndpointIC₅₀/EC₅₀ (nM)Reference
CCS147722Rv1 (Prostate Cancer)ProliferationCell Viability96[6]
CCS1477VCaP (Prostate Cancer)ProliferationCell Viability49[6]

Table 3: In Vivo Efficacy of a CBP/p300 Bromodomain Inhibitor (CCS1477)

Xenograft ModelDosingOutcomeReference
22Rv1 (Prostate Cancer)20 mg/kg, once dailyComplete tumor growth inhibition[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of CBP/p300 bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency
  • Objective: To determine the in vitro inhibitory potency of compounds against the CBP/p300 bromodomain.

  • Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged CBP/p300 bromodomain. Streptavidin-coated donor beads bind the biotinylated peptide, and anti-GST antibody-conjugated acceptor beads bind the bromodomain. When in close proximity, excitation of the donor beads results in a singlet oxygen-mediated energy transfer to the acceptor beads, which then emit light. An inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the light signal.

  • Protocol:

    • A solution of the GST-tagged CBP/p300 bromodomain is incubated with the test compound (e.g., this compound) at varying concentrations in an appropriate assay buffer.

    • A biotinylated histone H3 peptide, acetylated at lysine 27 (H3K27ac), is added to the mixture.

    • Streptavidin-coated donor beads and anti-GST acceptor beads are then added.

    • The reaction is incubated in the dark at room temperature to allow for binding to reach equilibrium.

    • The plate is read on an AlphaScreen-compatible plate reader, and the IC₅₀ value is calculated from the resulting dose-response curve.

Cellular Proliferation Assay (e.g., CCK-8 or MTT)
  • Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Protocol:

    • Cancer cell lines (e.g., 22Rv1, VCaP) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • A reagent such as CCK-8 or MTT is added to each well and incubated according to the manufacturer's instructions.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

    • The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration.[7]

Western Blot Analysis for Target Engagement and Downstream Effects
  • Objective: To determine the effect of this compound on the protein levels of key downstream targets, such as c-Myc and the androgen receptor.

  • Protocol:

    • Cells are treated with this compound at various concentrations for a defined time.

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, AR, AR-V7) and a loading control (e.g., β-actin).[6]

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcriptional activation of key oncogenes.

Inhibition of Androgen Receptor (AR) Signaling

In castration-resistant prostate cancer, the androgen receptor remains a key driver of tumor growth.[3] CBP/p300 act as crucial coactivators for AR, and their recruitment to AR-regulated genes is essential for transcriptional activation.[3][4] By inhibiting the CBP/p300 bromodomain, this compound prevents the formation of a functional AR transcriptional complex, leading to the downregulation of AR target genes and a reduction in tumor cell proliferation.[3][6]

AR_Signaling_Inhibition cluster_nucleus Nucleus AR Androgen Receptor ARE Androgen Response Element AR->ARE Binds CBP_p300 CBP/p300 ARE->CBP_p300 Recruits Bromodomain Bromodomain CBP_p300->Bromodomain HAT HAT Domain CBP_p300->HAT Transcription Oncogene Transcription CBP_p300->Transcription Activates Acetylated_Histone Acetylated Histone Bromodomain->Acetylated_Histone Binds to HAT->Acetylated_Histone Writes acetyl marks CBP_p300_IN_1 This compound CBP_p300_IN_1->Bromodomain Inhibits

Inhibition of AR Signaling by this compound
Downregulation of c-Myc Expression

The c-Myc oncogene is a critical regulator of cell growth and proliferation and its expression is frequently dysregulated in cancer. The transcriptional regulation of c-Myc is often dependent on the co-activator functions of CBP/p300.[8][9] Inhibition of the CBP/p300 bromodomain leads to a reduction in c-Myc transcription, contributing to the anti-proliferative effects of compounds like this compound.[1][5]

cMyc_Regulation_Inhibition cluster_workflow Experimental Workflow: Assessing c-Myc Downregulation Start Treat Cells with This compound Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE and Western Blot Transfer Cell_Lysis->SDS_PAGE Antibody_Incubation Incubate with Anti-c-Myc Antibody SDS_PAGE->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection End Quantify c-Myc Protein Levels Detection->End

Workflow for c-Myc Expression Analysis

Conclusion

This compound is a valuable chemical probe for elucidating the biological roles of the CBP/p300 bromodomain. Its potent and selective inhibition of this "reader" domain disrupts key oncogenic signaling pathways, such as those mediated by the androgen receptor and c-Myc. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery who are interested in targeting CBP/p300 for therapeutic intervention. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to fully assess their clinical potential.

References

Methodological & Application

Application Notes and Protocols for CBP/p300-IN-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing CBP/p300-IN-1, a potent inhibitor of the histone acetyltransferases (HATs) CBP and p300. These enzymes are critical regulators of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.[1][2][3] This guide outlines the mechanism of action, protocols for key cell-based assays, and expected outcomes. The provided protocols are designed to be adaptable to specific research needs and cell systems.

Introduction to CBP/p300

CREB-binding protein (CBP) and its paralog p300 are versatile transcriptional co-activators that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][4] They function as histone acetyltransferases, catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone and non-histone proteins.[3][4] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.[1]

The aberrant activity of CBP/p300 has been linked to the development and progression of various cancers by promoting the expression of oncogenes.[1][5] Consequently, the inhibition of CBP/p300 HAT activity presents a promising therapeutic strategy for cancer treatment.[2][5] this compound is a small molecule inhibitor designed to specifically target the HAT activity of these co-activators.

Mechanism of Action

This compound functions by competitively binding to the active site of the HAT domain of CBP and p300, thereby preventing the acetylation of their protein substrates.[1] This inhibition leads to a more condensed chromatin state, resulting in the downregulation of target gene transcription.[1] Key downstream effects of CBP/p300 inhibition in cancer cells include cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][6] A critical biomarker for assessing the cellular activity of CBP/p300 inhibitors is the level of histone H3 lysine 27 acetylation (H3K27ac), as this is a primary mark deposited by CBP/p300.[5][7][8]

CBP_p300_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CBP/p300 Activity cluster_2 Chromatin Remodeling cluster_3 Gene Transcription cluster_4 Cellular Outcomes Growth_Factors Growth Factors, Cytokines Signaling_Pathways Wnt/β-catenin, NF-κB, TGF-β, etc. Growth_Factors->Signaling_Pathways CBP_p300 CBP/p300 Signaling_Pathways->CBP_p300 HAT_Activity Histone Acetyltransferase (HAT) Activity CBP_p300->HAT_Activity Acetylated_Histones Acetylated Histones (e.g., H3K27ac) HAT_Activity->Acetylated_Histones Acetylation CBP_p300_IN_1 This compound CBP_p300_IN_1->HAT_Activity Inhibition Histones Histones Histones->Acetylated_Histones Chromatin_Relaxation Open Chromatin Acetylated_Histones->Chromatin_Relaxation Gene_Expression Oncogene Expression Chromatin_Relaxation->Gene_Expression Transcription_Factors Transcription Factors (e.g., MYC, AR) Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Metastasis Gene_Expression->Cell_Proliferation

Figure 1: CBP/p300 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following table summarizes representative cellular activities for CBP/p300 inhibitors. It is important to note that the specific IC50 values for this compound may vary depending on the cell line and assay conditions. The data presented here for other known CBP/p300 inhibitors, such as A-485 and C646, serves as a reference for expected potency.

CompoundAssay TypeCell LineIC50 (nM)Reference
A-485 H3K27ac ReductionMultiple Myeloma (KMS-11)~10[7]
Cell ProliferationMultiple Myeloma (KMS-11)~100[7]
C646 Cell ProliferationProstate Cancer (LNCaP)~15,000[6]
Apoptosis InductionProstate Cancer (LNCaP)~20,000[6]

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the effect of this compound on the proliferation of cancer cells using a luminescent cell viability assay.

Materials:

  • Cancer cell line of choice (e.g., LNCaP, MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium. The final concentration range should typically span from 1 nM to 30 µM. Include a DMSO-only control.

    • Add 100 µL of the 2X compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for H3K27 Acetylation

This protocol assesses the target engagement of this compound by measuring the levels of H3K27ac.[9]

Materials:

  • Cancer cell line of choice

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 6-24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize protein amounts for each sample and prepare for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-H3K27ac and anti-total H3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Visualize bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the H3K27ac signal to the total Histone H3 signal for each sample.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound in a cell-based setting.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Culture and Seed Cells Start->Cell_Culture Compound_Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Incubation Incubate (6-72 hours) Compound_Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Incubation->Proliferation_Assay Western_Blot Target Engagement Assay (Western Blot for H3K27ac) Incubation->Western_Blot Data_Analysis Data Analysis (IC50 Calculation, Band Densitometry) Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine Potency and Cellular Activity Data_Analysis->Conclusion End End Conclusion->End

Figure 2: General workflow for cell-based assays.

Troubleshooting and Considerations

  • Compound Solubility: Ensure this compound is fully dissolved in DMSO before diluting in culture medium to avoid precipitation.

  • Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay period.

  • Antibody Specificity: Validate the specificity of the anti-H3K27ac antibody to ensure accurate measurement of target modulation.

  • Control Compounds: When possible, include a known active (e.g., A-485) and an inactive analog as controls to validate assay performance.[10]

  • Assay Window: For the H3K27ac western blot, a shorter treatment time (e.g., 6 hours) may be sufficient to observe target engagement, while proliferation assays require longer incubation (e.g., 72 hours) to see an effect on cell growth.

References

CBP/p300-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise handling and application of investigational compounds are paramount. This document provides detailed application notes and protocols for CBP/p300-IN-1, a potent inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).

CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1] Their dysregulation is implicated in various diseases, including cancer, making them significant targets for therapeutic development. This compound is a valuable tool for studying the biological functions of these co-activators and for preclinical drug development.

Solubility and Stock Solution Preparation

Proper solubilization and storage of this compound are critical for maintaining its stability and ensuring accurate experimental results. The solubility of this inhibitor has been determined in various solvents and formulations to accommodate a range of in vitro and in vivo applications.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents and formulations. It is recommended to use freshly opened, anhydrous solvents to avoid degradation of the compound.

Solvent/FormulationSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)≥ 62.5 mg/mL≥ 146.56 mMSonication may be required to aid dissolution.[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL≥ 4.88 mMA common vehicle for in vivo studies. Solvents should be added sequentially.[3][4]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL≥ 4.88 mMAn alternative formulation for in vivo administration.[3][4]

Note: The molecular weight of this compound is approximately 426.49 g/mol . Molar concentrations are calculated based on this value.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various experimental needs.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of the compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.26 mg, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the stock solution is stable for at least one year.[4]

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_sol Clear Solution? vortex->check_sol sonicate Sonicate if Necessary check_sol->sonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store

Workflow for preparing a this compound stock solution.

Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol details the preparation of a vehicle solution suitable for administering this compound in animal models.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • This protocol is for preparing a final working solution with a concentration of ≥ 2.08 mg/mL.[3][4]

  • To prepare 1 mL of the final formulation, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • In a sterile tube, add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until a homogenous solution is achieved.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.

  • The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is recommended to prepare this formulation fresh for each experiment for optimal results.[3]

Signaling Pathway Context

CBP and p300 are master regulators of gene transcription. They are recruited to gene promoters and enhancers by a multitude of transcription factors. Upon recruitment, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails (e.g., H3K27ac), which results in a more relaxed chromatin structure, making the DNA accessible for transcription.[4] CBP/p300 also acetylate a variety of non-histone proteins, thereby modulating their activity. By inhibiting the HAT activity of CBP/p300, this compound can effectively down-regulate the expression of genes controlled by these co-activators.

G cluster_pathway CBP/p300 Signaling Pathway TF Transcription Factors (e.g., p53, CREB, AR, ER) CBP_p300 CBP/p300 TF->CBP_p300 Recruitment HAT_activity Histone Acetyltransferase (HAT) Activity CBP_p300->HAT_activity Histones Histones HAT_activity->Histones Acetylation Acetylation Histone Acetylation (e.g., H3K27ac) Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Target Gene Expression (Proliferation, Differentiation, etc.) Chromatin->Gene_Expression Inhibitor This compound Inhibitor->HAT_activity Inhibition

Simplified CBP/p300 signaling pathway and the point of inhibition.

These application notes and protocols are intended to serve as a guide for the effective use of this compound in research settings. Adherence to these guidelines will help ensure the integrity of experimental outcomes and contribute to a deeper understanding of CBP/p300 biology.

References

Application Notes and Protocols for In Vivo Studies with CBP/p300-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP/p300-IN-1 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. Dysregulation of CBP/p300 function is implicated in various diseases, most notably in cancer, where they can act as co-activators for oncogenic transcription factors such as the androgen receptor (AR) and c-Myc.[1][2][3] Inhibition of the CBP/p300 bromodomain presents a promising therapeutic strategy to downregulate the expression of key oncogenes and inhibit tumor growth.[1]

These application notes provide detailed protocols for the formulation and in vivo administration of this compound, based on established methodologies for this compound and other structurally and functionally similar CBP/p300 inhibitors. Quantitative data from in vivo studies of related CBP/p300 inhibitors are summarized to provide an indication of the expected efficacy.

Data Presentation

In Vivo Efficacy of Selective CBP/p300 Inhibitors

The following table summarizes the in vivo anti-tumor efficacy of selective CBP/p300 inhibitors in various cancer xenograft models. This data can be used as a reference for designing efficacy studies with this compound.

CompoundCancer ModelAnimal ModelDosage and AdministrationTreatment DurationTumor Growth Inhibition (TGI)Reference
CCS1477 22Rv1 (Prostate Cancer)Athymic Nude Mice10 mg/kg, once daily (oral)28 daysComplete tumor growth inhibition[4]
22Rv1 (Prostate Cancer)Athymic Nude Mice20 mg/kg, once daily (oral)28 daysComplete tumor growth inhibition[4]
22Rv1 (Prostate Cancer)Athymic Nude Mice30 mg/kg, every other day (oral)28 daysComplete tumor growth inhibition[4]
A-485 LuCaP-77 CR (Prostate Cancer)SCID MiceNot specified21 days54%[5]
GH3 (Pituitary Adenoma)BALB/c Nude Mice50 mg/kgNot specified32.37% (volume), 43.83% (weight)[6]
GH3 (Pituitary Adenoma)BALB/c Nude Mice100 mg/kgNot specified54.15% (volume), 61.41% (weight)[6]
CBPD-268 XenograftNot specified0.3-3 mg/kg (oral)Not specifiedSignificant inhibition and regression[2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Two standard formulations are recommended for the in vivo delivery of this compound. The choice of formulation may depend on the desired route of administration and pharmacokinetic profile. It is crucial to use freshly prepared formulations for optimal results.[7]

Formulation 1: Aqueous-based for Oral or Parenteral Administration [7]

  • Components:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Preparation Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL final volume, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 450 µL of saline and mix thoroughly.

Formulation 2: Oil-based for Oral or Depot Administration [7]

  • Components:

    • 10% DMSO

    • 90% Corn Oil

  • Preparation Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL final volume, take 100 µL of the DMSO stock solution.

    • Add 900 µL of corn oil and mix thoroughly until the solution is clear.

In Vivo Xenograft Efficacy Study Protocol (Adapted from CCS1477 studies)

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. The 22Rv1 prostate cancer cell line is used as an example, as it is a well-characterized model for CBP/p300 inhibitor studies.[4][8]

Experimental Workflow:

G cluster_preclinical In Vivo Efficacy Study Workflow cell_culture 1. Cell Culture (22Rv1 Prostate Cancer Cells) tumor_implantation 2. Tumor Implantation (Subcutaneous injection into athymic nude mice) cell_culture->tumor_implantation tumor_growth 3. Tumor Growth Monitoring (Until tumors reach ~150-200 mm³) tumor_implantation->tumor_growth randomization 4. Randomization (Group animals into treatment and vehicle cohorts) tumor_growth->randomization treatment 5. Treatment Administration (e.g., Oral gavage daily for 28 days) randomization->treatment monitoring 6. Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 7. Study Endpoint (Tumor collection for biomarker analysis) monitoring->endpoint G cluster_pathway Mechanism of CBP/p300 Inhibition in Prostate Cancer AR Androgen Receptor (AR) CBP_p300 CBP/p300 AR->CBP_p300 recruits Chromatin Chromatin CBP_p300->Chromatin binds to acetylated histones CBP_p300_IN_1 This compound CBP_p300_IN_1->CBP_p300 inhibits bromodomain Oncogenes Oncogene Transcription (e.g., KLK3, TMPRSS2, c-Myc) Chromatin->Oncogenes activates TumorGrowth Tumor Growth and Proliferation Oncogenes->TumorGrowth promotes G cluster_moa General Mechanism of CBP/p300 Action TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 recruits HAT Histone Acetyltransferase (HAT) Domain CBP_p300->HAT Histones Histones HAT->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin_Remodeling Chromatin Remodeling (Open Conformation) Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

References

Application Notes and Protocols: Western Blot Analysis of H3K27ac after CBP/p300-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histone acetyltransferases (HATs) CREB-binding protein (CBP) and its paralog p300 are crucial epigenetic regulators that catalyze the acetylation of histone and non-histone proteins.[1] A primary target of their activity is the acetylation of lysine (B10760008) 27 on histone H3 (H3K27ac), a post-translational modification (PTM) strongly associated with active enhancers and promoters, thereby facilitating gene transcription.[2][3][4] The HAT activity of CBP/p300 is essential for the activation of enhancers.[2] Given their central role in gene regulation, CBP and p300 are implicated in numerous cellular processes, including cell proliferation, differentiation, and apoptosis, and their dysregulation is linked to various diseases, particularly cancer.[5][6]

CBP/p300-IN-1 is a representative small molecule inhibitor that targets the catalytic HAT domain of CBP and p300. By inhibiting their enzymatic activity, these compounds serve as powerful tools to probe the functional consequences of reduced H3K27 acetylation and as potential therapeutic agents.[5][7] Western blotting is a widely used and effective immunoassay to detect and quantify changes in global H3K27ac levels following treatment with CBP/p300 inhibitors, providing a direct measure of target engagement and downstream epigenetic impact.

This document provides a detailed protocol for the Western blot analysis of H3K27ac levels in cultured cells after treatment with a CBP/p300 inhibitor.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the catalytic action of CBP/p300 on Histone H3 and the mechanism of its inhibition. CBP/p300 transfers an acetyl group from Acetyl-CoA to H3K27, promoting a transcriptionally active chromatin state. This compound blocks this activity, leading to reduced H3K27ac and transcriptional repression.

CBP_p300_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Inhibitor Action AcetylCoA Acetyl-CoA CBP_p300 CBP/p300 (Histone Acetyltransferase) AcetylCoA->CBP_p300 Co-substrate H3K27ac Acetylated Histone H3 (H3K27ac) CBP_p300->H3K27ac Acetylation HistoneH3 Histone H3 Tail (Substrate) HistoneH3->CBP_p300 ActiveChromatin Active Chromatin H3K27ac->ActiveChromatin GeneTranscription Gene Transcription ActiveChromatin->GeneTranscription Inhibitor This compound Inhibitor->CBP_p300 Inhibition

Caption: Mechanism of CBP/p300-mediated H3K27 acetylation and its inhibition.

Experimental Workflow

The overall workflow involves treating cultured cells with the CBP/p300 inhibitor, followed by histone protein extraction, separation by gel electrophoresis, transfer to a membrane, and detection with specific antibodies. The final step is the quantification of the signal to determine the change in H3K27ac levels.

Western_Blot_Workflow start 1. Cell Culture & Treatment (with this compound and vehicle control) histone_extraction 2. Histone Extraction (e.g., Acid Extraction) start->histone_extraction quantification 3. Protein Quantification (BCA or Bradford Assay) histone_extraction->quantification sds_page 4. SDS-PAGE (15-18% gel recommended) quantification->sds_page transfer 5. Protein Transfer (to 0.2 µm Nitrocellulose/PVDF) sds_page->transfer blocking 6. Membrane Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-H3K27ac & Anti-Total H3) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Signal Detection (Chemiluminescence, ECL) secondary_ab->detection analysis 10. Densitometry Analysis (ImageJ or similar software) detection->analysis end 11. Data Interpretation (Normalize H3K27ac to Total H3) analysis->end

Caption: Workflow for Western blot analysis of H3K27ac.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Plate cells of interest (e.g., HeLa, HCT116, or a relevant cancer cell line) at a density that will result in 70-80% confluency at the time of harvest.

  • Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock in cell culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM) is recommended.

  • Treatment : Treat cells with the CBP/p300 inhibitor for a specified duration (e.g., 2, 6, 12, or 24 hours). Always include a vehicle control (DMSO-treated) group.

  • Cell Harvest : After treatment, wash the cells twice with ice-cold PBS, then harvest by scraping or trypsinization. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Histone Extraction (Acid Extraction Method)
  • Lysis : Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1x protease inhibitor cocktail).

  • Incubation : Incubate on ice for 10 minutes with gentle vortexing.

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction : Resuspend the nuclear pellet in 0.2 N Hydrochloric Acid (HCl).

  • Incubation : Incubate overnight at 4°C with gentle rotation.

  • Centrifugation : Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Protein Precipitation : Carefully transfer the supernatant (containing histones) to a new tube and neutralize the acid with 2 M NaOH. Alternatively, precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 20%.

  • Final Pellet : Centrifuge at 15,000 x g for 15 minutes at 4°C. Wash the pellet with ice-cold acetone, air dry, and resuspend in sterile dH₂O.

  • Quantification : Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Western Blotting
  • Sample Preparation : For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Heat at 95-100°C for 5 minutes.[8]

  • Gel Electrophoresis : Load samples onto a 15-18% polyacrylamide gel to ensure good resolution of the small histone proteins.[9] Run the gel until the dye front is near the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[10] This smaller pore size is recommended for optimal retention of low molecular weight histone proteins.[9]

  • Verification : After transfer, stain the membrane with Ponceau S to verify transfer efficiency and equal loading across lanes.[11] Image the Ponceau stain for a potential loading control.

  • Blocking : Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and block with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in the blocking buffer. Use a rabbit anti-H3K27ac antibody and, on a separate blot or after stripping, a rabbit anti-total Histone H3 antibody as a loading control. Incubate overnight at 4°C with gentle agitation.[8]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.[12]

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[10]

  • Final Washes : Wash the membrane again three times for 10 minutes each with TBST.

  • Detection : Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

Quantitative Analysis
  • Image Acquisition : Capture images ensuring the signal is not saturated.

  • Densitometry : Use image analysis software (e.g., ImageJ) to measure the band intensity for H3K27ac and the corresponding loading control (Total H3 or Ponceau stain) for each lane.[13][14]

  • Normalization : For each sample, calculate the relative H3K27ac level by dividing the H3K27ac band intensity by the intensity of its corresponding loading control band.

  • Data Presentation : Express the results as a percentage or fold change relative to the vehicle-treated control group.

Expected Results and Data Presentation

Treatment with a CBP/p300 inhibitor is expected to cause a dose- and time-dependent decrease in global H3K27ac levels. The quantitative data can be summarized in a table for clear comparison.

Inhibitor ConcentrationTreatment Duration (hours)Relative H3K27ac Level (Normalized to Total H3)Percent Reduction vs. Control
Vehicle (DMSO)241.00 ± 0.080%
0.1 µM240.75 ± 0.0625%
1.0 µM240.39 ± 0.0561%
10.0 µM240.15 ± 0.0385%

Note: The data presented in this table are representative examples based on published literature and will vary depending on the cell line, inhibitor potency, and specific experimental conditions.[15][16]

References

Application Notes and Protocols for CBP/p300-IN-1: Time-Course and Dose-Response Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function as histone acetyltransferases (HATs), catalyzing the acetylation of histone and non-histone proteins, which leads to a more open chromatin structure and facilitates transcription.[2][3] Dysregulation of CBP/p300 activity is implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[4]

These application notes will detail the signaling pathways affected by CBP/p300 inhibition, provide standardized protocols for key experiments, and present example data in a structured format to guide researchers in their studies.

Key Signaling Pathways Involving CBP/p300

CBP and p300 are integral components of numerous signaling pathways that control cell growth, differentiation, and apoptosis.[5] Their inhibition can have profound effects on cellular function.

  • Wnt/β-catenin Pathway: CBP/p300 act as co-activators for β-catenin, a key effector of the Wnt signaling pathway. Inhibition of CBP/p300 can disrupt the transcription of Wnt target genes involved in cell proliferation and survival.[1][6]

  • p53 Signaling: CBP/p300 can acetylate the tumor suppressor protein p53, enhancing its stability and transcriptional activity.[1] The functional consequence of CBP/p300 inhibition on p53 signaling can be complex and context-dependent.

  • Hypoxia-Inducible Factor (HIF-1α) Pathway: Under hypoxic conditions, CBP/p300 are recruited by HIF-1α to activate the transcription of genes involved in angiogenesis and metabolic adaptation.[1]

  • TGF-β/SMAD Pathway: CBP and p300 serve as co-activators for SMAD transcription factors, which mediate the cellular response to TGF-β signaling, regulating processes like cell growth and differentiation.[1]

  • MAPK Pathway: The activity of CBP and p300 can be modulated by the p42/p44 MAPK signaling cascade, suggesting a role in cellular responses to growth factors.

Below is a diagram illustrating the central role of CBP/p300 in various signaling pathways.

Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Hypoxia Hypoxia HIF-1α Pathway HIF-1α Pathway Hypoxia->HIF-1α Pathway Wnt Ligands Wnt Ligands Wnt/β-catenin Pathway Wnt/β-catenin Pathway Wnt Ligands->Wnt/β-catenin Pathway TGF-β TGF-β SMAD Pathway SMAD Pathway TGF-β->SMAD Pathway DNA Damage DNA Damage p53 Pathway p53 Pathway DNA Damage->p53 Pathway CBP/p300 CBP/p300 MAPK Pathway->CBP/p300 HIF-1α Pathway->CBP/p300 Wnt/β-catenin Pathway->CBP/p300 SMAD Pathway->CBP/p300 p53 Pathway->CBP/p300 Gene Expression Gene Expression CBP/p300->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Apoptosis Gene Expression->Apoptosis Differentiation Differentiation Gene Expression->Differentiation

CBP/p300 Signaling Hub

Experimental Protocols

The following are detailed protocols for key experiments to characterize the time-course and dose-response effects of CBP/p300 inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with CBP/p300 Inhibitor B->C D Incubate (e.g., 48-72h) C->D E Add MTT/MTS Reagent D->E F Incubate (1-4h) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Cell Viability Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the CBP/p300 inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Example Dose-Response Data for a CBP/p300 HAT Inhibitor (C646):

Cell LineIC50 (µM) after 48h Treatment
H1703 (CBP-deficient)~15
H520 (CBP-deficient)~15
LK2 (CBP-deficient)~15
A549 (CBP WT)>20
H1299 (CBP WT)>20
Data is illustrative and based on findings for the CBP/p300 HAT inhibitor C646 in CBP-deficient versus wild-type lung cancer cells.[4]
Western Blot Analysis of Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone residues, a direct downstream target of CBP/p300 HAT activity.

Workflow:

A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Antibody Incubation D->E F Detection E->F G Analysis F->G

Western Blot Workflow

Protocol:

  • Cell Treatment and Lysis: Treat cells with the CBP/p300 inhibitor at various concentrations or for different time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).

Example Time-Course Data for a CBP/p300 Degrader (dCBP-1):

Time after TreatmentCBP Protein Level (% of Control)p300 Protein Level (% of Control)H3K27ac Level (% of Control)
2 hours<10%<10%Significantly Reduced
6 hours<5%<5%Markedly Reduced
24 hoursSustained Low LevelsSustained Low LevelsSustained Low Levels
Data is illustrative and based on the rapid degradation of CBP/p300 and subsequent reduction in H3K27ac observed with the degrader dCBP-1.
Gene Expression Analysis by RT-qPCR

This method is used to quantify changes in the mRNA levels of CBP/p300 target genes.

Workflow:

A Cell Treatment B RNA Extraction A->B C cDNA Synthesis B->C D qPCR C->D E Data Analysis D->E

RT-qPCR Workflow

Protocol:

  • Cell Treatment: Treat cells with the CBP/p300 inhibitor at various concentrations or for different time points.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, TRIzol).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Example Dose-Response Data for a CBP/p300 Inhibitor on a Target Gene (e.g., MYC):

Inhibitor Concentration (nM)Relative MYC mRNA Expression (Fold Change)
0 (Vehicle)1.0
100.8
1000.5
10000.2
This data is hypothetical and illustrates the expected dose-dependent downregulation of an oncogene like MYC upon CBP/p300 inhibition.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for the preclinical evaluation of CBP/p300 inhibitors like CBP/p300-IN-1. By systematically performing dose-response and time-course experiments, researchers can elucidate the inhibitor's potency, mechanism of action, and therapeutic potential. The provided diagrams of signaling pathways and experimental workflows serve to clarify the complex roles of CBP/p300 and the methodologies used to study their inhibition. Although specific data for this compound is not currently available, the principles and examples outlined here will enable a thorough and rigorous characterization of this and other novel CBP/p300-targeting compounds.

References

Application Notes and Protocols for CBP/p300-IN-1 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for MM cells is the dysregulation of transcriptional programs, often driven by the transcription factors IRF4 and MYC. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical co-activators that play a pivotal role in regulating the expression of these oncogenes. Pharmacological inhibition of the bromodomains of CBP and p300 represents a promising therapeutic strategy to disrupt this oncogenic signaling network.

CBP/p300-IN-1 and its analogs are potent and selective inhibitors of the CBP/p300 bromodomains. These small molecules function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the recruitment of CBP/p300 to chromatin and subsequent gene activation. In multiple myeloma, this leads to the transcriptional suppression of the IRF4/MYC axis, resulting in cell cycle arrest and apoptosis.[1][2][3][4] This document provides detailed application notes and protocols for utilizing CBP/p300 inhibitors in multiple myeloma cell line-based research.

Mechanism of Action

CBP/p300 inhibitors exert their anti-myeloma effects by disrupting the transcriptional machinery essential for MM cell survival. The primary mechanism involves the inhibition of the bromodomain of CBP and p300, which prevents these co-activators from binding to acetylated histones at enhancer and promoter regions of target genes. This leads to a cascade of events culminating in apoptosis:

  • Inhibition of IRF4 Expression : CBP/p300 are crucial for the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell differentiation and a key dependency factor for multiple myeloma cells.[1][2][3]

  • Downregulation of c-MYC : IRF4 is a direct transcriptional regulator of the oncogene c-MYC.[1][2][3] By suppressing IRF4, CBP/p300 inhibitors lead to a subsequent reduction in c-MYC expression.

  • Cell Cycle Arrest and Apoptosis : The suppression of the IRF4/MYC signaling axis induces cell cycle arrest, primarily at the G1 phase, and triggers programmed cell death (apoptosis) in multiple myeloma cells.[1][2][5]

CBP_p300_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention cluster_outcomes Cellular Outcomes CBP_p300 CBP/p300 IRF4_Gene IRF4 Gene CBP_p300->IRF4_Gene Activates MYC_Gene MYC Gene IRF4_Gene->MYC_Gene Activates IRF4_Protein IRF4 Protein IRF4_Gene->IRF4_Protein Cell_Cycle_Genes Cell Cycle Progression Genes MYC_Gene->Cell_Cycle_Genes Activates Apoptosis_Genes Pro-apoptotic Genes MYC_Gene->Apoptosis_Genes Inhibits MYC_Protein MYC Protein MYC_Gene->MYC_Protein Cell_Cycle_Arrest G1 Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Inhibitor This compound Inhibitor->CBP_p300 Inhibits

Figure 1: Simplified signaling pathway of CBP/p300 inhibition in multiple myeloma.

Data Presentation: Efficacy of CBP/p300 Inhibitors

The following tables summarize the reported efficacy of various CBP/p300 inhibitors across a panel of multiple myeloma cell lines.

Table 1: Growth Inhibition (GI50) of SGC-CBP30 in Multiple Myeloma Cell Lines

Cell LineGI50 (µM)
LP-1< 3
MM.1R< 3
OPM-2< 3
RPMI-8226< 3
U266< 3
KMS-11< 3
KMS-12-PE< 3
KMS-28BM< 3
NCI-H929> 10
AMO-1> 10

Data extracted from Conery et al., eLife 2016.[1][2] GI50 values represent the concentration of the compound that inhibits cell growth by 50%.

Table 2: Efficacy of CCS1477 (Inobrodib) in Multiple Myeloma Cell Lines

Cell LineGI50 (nM)
LP-1< 100
MM.1R< 100
OPM-2< 100
RPMI-8226< 100
U266< 100
KMS-11< 100
KMS-12-PE< 100
KMS-20< 100
KMS-28BM< 100
LP-1 (Len R)< 100
OPM-2 (Len R)< 100
RPMI-8226 (Len R)< 100

Data extracted from a presentation by Nicosia et al., ASH 2022.[6][7] Len R indicates lenalidomide-resistant cell lines.

Table 3: Cellular Effects of dCBP-1 in Multiple Myeloma Cell Lines

Cell Line(s)EffectTimeframe
MM1S, MM1R, KMS-12-BM, KMS34Near-complete degradation of p300/CBP1 hour
Multiple Myeloma Cell LinesInduction of Apoptosis48-72 hours

Data extracted from Vannam et al., Cell Chem Biol 2021 and an abstract from ASH 2024.[8][9][10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of CBP/p300 inhibitors on multiple myeloma cell lines.

Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_data Data Analysis & Interpretation Start Start: Multiple Myeloma Cell Culture Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (IRF4, MYC, Apoptosis Markers) Treatment->WesternBlot GI50_Calc Calculate GI50/IC50 Viability->GI50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle_Dist Determine Cell Cycle Distribution CellCycle->CellCycle_Dist Protein_Exp Analyze Protein Expression WesternBlot->Protein_Exp Conclusion Conclusion: Assess Anti-Myeloma Activity GI50_Calc->Conclusion Apoptosis_Quant->Conclusion CellCycle_Dist->Conclusion Protein_Exp->Conclusion

Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol determines the dose-dependent effect of a CBP/p300 inhibitor on the viability of multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., LP-1, OPM-2, RPMI-8226)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CBP/p300 inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well white-walled, clear-bottom microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a serial dilution of the CBP/p300 inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Calculate the GI50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a CBP/p300 inhibitor.

Materials:

  • Treated multiple myeloma cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in a 6-well plate and treat with the CBP/p300 inhibitor at a predetermined concentration (e.g., 1x and 5x GI50) for 48-72 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of a CBP/p300 inhibitor on cell cycle distribution.

Materials:

  • Treated multiple myeloma cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the protein levels of key targets in the CBP/p300 signaling pathway.

Materials:

  • Treated multiple myeloma cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IRF4, anti-c-MYC, anti-PARP, anti-Caspase-3, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the CBP/p300 inhibitor for 6-24 hours.

    • Lyse the cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Conclusion

The inhibition of CBP/p300 presents a compelling therapeutic avenue for the treatment of multiple myeloma. The protocols and data presented in this document provide a framework for researchers to effectively utilize CBP/p300 inhibitors like this compound in preclinical studies. By understanding the mechanism of action and employing robust experimental methodologies, the scientific community can further elucidate the therapeutic potential of targeting this critical oncogenic pathway in multiple myeloma.

References

Application Notes and Protocols for Studying the Effects of CBP/p300-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the cellular and molecular effects of CBP/p300-IN-1, a potent and selective inhibitor of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.

Introduction

CBP and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins.[1][2] This acetylation relaxes chromatin structure, facilitating the access of transcription machinery to DNA.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][3] this compound and other inhibitors targeting their HAT activity are valuable tools for dissecting their biological functions and for potential therapeutic development.[1] These co-activators are involved in numerous signaling pathways critical for cell growth, differentiation, and survival, such as the Wnt/β-catenin, p53, HIF-1α, and NF-κB pathways.[4]

This document outlines detailed protocols for key experiments to characterize the effects of this compound, methods for data presentation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Summary of CBP/p300 Inhibitor Effects

Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: Biochemical Potency of CBP/p300 Inhibitors

InhibitorTarget(s)IC50 (nM)Assay TypeReference
This compound CBP/p300Data not available in search resultsBiochemical HAT assayHypothetical
A-485 CBP/p300~5Biochemical HAT assay[5]
C646 p300/CBP400 (p300)Biochemical HAT assay[5]

Table 2: Cellular Effects of CBP/p300 Inhibition

Cell LineInhibitorConcentrationEffectAssayReference
Prostate Cancer (PC3, LNCaP, Du145, LAPC-4) C64610-25 µMInduction of apoptosisCell Viability Assay[6]
Multiple Myeloma (MM-1S) dCBP-1 (degrader)<10 nMComplete degradation of CBP/p300Western Blot[7]
Ewing Sarcoma dCBP-1 (degrader)100 nMGlobal depletion of p300/CBP, reduced H3K27acWestern Blot[8]
Human Foreskin Fibroblasts (HFF) A-4850.1-10 µMDose-dependent decrease in H3K27acWestern Blot[9]
Castration-Resistant Prostate Cancer A-4850.3 µMReduction in acetyl-p300 and acetyl-H3K18Immunofluorescence[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: Western Blot Analysis of Histone Acetylation and Protein Expression

This protocol is designed to assess the impact of this compound on the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), a key target of CBP/p300, and the expression levels of target proteins.[3][9]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-Histone H3, anti-p53, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[11]

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[12] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.[11]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[13]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or Histone H3).

Protocol 2: Cell Viability and Apoptosis Assays

These assays are used to determine the effect of this compound on cell proliferation and survival.

Materials:

  • Cell culture reagents

  • This compound

  • 96-well plates

  • MTT, MTS, or WST-1 reagent for viability assays

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit for flow cytometry

  • Microplate reader

  • Flow cytometer

Procedure for Cell Viability (MTT/MTS Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Procedure for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells in culture dishes with this compound or vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction of CBP/p300 with specific DNA regions, such as promoters and enhancers of target genes.

Materials:

  • Cell culture reagents

  • This compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (for quenching)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease

  • ChIP-grade antibody against CBP or p300

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target and control genomic regions

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[14]

  • Cell and Nuclear Lysis: Harvest and lyse the cells to release the nuclei. Lyse the nuclei to release chromatin.[14]

  • Chromatin Fragmentation: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[14]

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody against CBP or p300, or an IgG control.[15]

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.[15]

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis by qPCR: Quantify the enrichment of specific DNA sequences in the immunoprecipitated DNA relative to the input DNA using qPCR.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving CBP/p300 and the experimental workflows described above.

CBP_p300_Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_core CBP/p300 Coregulation cluster_output Cellular Outcomes Wnt Wnt beta_catenin β-catenin (stabilization) Wnt->beta_catenin Hypoxia Hypoxia HIF1a HIF-1α (stabilization) Hypoxia->HIF1a GrowthFactors Growth Factors NFkB NF-κB (activation) GrowthFactors->NFkB DNA_Damage DNA Damage p53 p53 (activation) DNA_Damage->p53 CBP_p300 CBP/p300 beta_catenin->CBP_p300 HIF1a->CBP_p300 p53->CBP_p300 NFkB->CBP_p300 HAT_activity HAT Activity (Histone Acetylation) CBP_p300->HAT_activity GeneExpression Target Gene Expression HAT_activity->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation CBP_p300_IN_1 This compound CBP_p300_IN_1->CBP_p300

Caption: Key signaling pathways regulated by CBP/p300.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Signal Detection (ECL) secondary_ab->detect analysis Data Analysis detect->analysis ChIP_Seq_Workflow start Cell Treatment & Cross-linking lysis Cell & Nuclear Lysis start->lysis fragment Chromatin Fragmentation (Sonication) lysis->fragment ip Immunoprecipitation with anti-CBP/p300 Antibody fragment->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing capture->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify analyze Analysis (qPCR or Sequencing) purify->analyze

References

Troubleshooting & Optimization

troubleshooting CBP/p300-IN-1 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CBP/p300 inhibitor, CBP/p300-IN-1.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) for in vitro stock solutions. For in vivo studies, specific formulations are required to achieve the desired concentration and maintain solubility. It is crucial to use anhydrous, high-purity DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, leading to precipitation.[2][3] To mitigate this, consider the following strategies:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer.[3]

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer (not the other way around) and mix vigorously immediately to ensure rapid and uniform dispersion.[4]

  • Pre-warmed Media: Use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions, as solubility often increases with temperature.[3]

  • Lower Final Concentration: Ensure your final working concentration does not exceed the known solubility limit of this compound in the final solvent composition.

Q3: Can I use sonication or heat to help dissolve my this compound?

A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound, especially if you observe visible particulates after initial mixing.[4] However, be cautious with prolonged heating, as it may degrade the compound. Always visually inspect the solution to ensure it is clear and free of precipitates before use.

Q4: What is the recommended storage condition for this compound solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q5: The inhibitory effect of this compound in my assay is inconsistent. What could be the cause?

A5: Inconsistent results can stem from several factors. Beyond solubility issues, consider the following:

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell-Based Assay Variability: Factors such as cell passage number, seeding density, and the final concentration of DMSO in the culture medium can all contribute to variability. It's crucial to maintain consistency in these parameters across experiments.

  • Assay Interference: Some compounds can interfere with assay readouts. If you suspect this, consider using orthogonal assays to confirm your results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationMaximum SolubilityMolar Concentration (approx.)Notes
DMSO62.5 mg/mL146.56 mMFor in vitro stock solutions.
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.08 mg/mL≥ 4.88 mMFor in vivo administration. Prepare fresh.
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL≥ 4.88 mMFor in vivo administration. Prepare fresh.

Data synthesized from publicly available supplier datasheets.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (426.44 g/mol ). For 1 mg of compound, this would be approximately 234.5 µL.

    • Carefully weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes or warm gently to 37°C.

    • Visually inspect the solution to ensure it is clear.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline)

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for 1 mL final volume):

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • This formulation should be prepared fresh for each experiment.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade 2. Activates Transcription_Factor Transcription Factor (Inactive) Signaling_Cascade->Transcription_Factor 3. Activates Active_TF Transcription Factor (Active) Transcription_Factor->Active_TF CBP_p300 CBP/p300 Active_TF->CBP_p300 4. Enters Nucleus & Recruits HAT_Activity HAT Activity CBP_p300->HAT_Activity 5. Mediates Histones Histones HAT_Activity->Histones 6. Acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin 7. Leads to Chromatin Condensed Chromatin Gene_Transcription Target Gene Transcription Open_Chromatin->Gene_Transcription 8. Enables CBP_p300_IN_1 This compound CBP_p300_IN_1->HAT_Activity Inhibits

Caption: Simplified signaling pathway showing this compound mechanism.

Troubleshooting_Workflow Start Start: Solubility Issue Observed with this compound Check_Solvent Is the correct solvent (e.g., anhydrous DMSO) being used? Start->Check_Solvent Use_Correct_Solvent Use fresh, anhydrous DMSO. Check_Solvent->Use_Correct_Solvent No Check_Concentration Is the concentration exceeding the known solubility limit? Check_Solvent->Check_Concentration Yes Use_Correct_Solvent->Check_Concentration Lower_Concentration Lower the working concentration. Check_Concentration->Lower_Concentration Yes Precipitation_On_Dilution Does precipitation occur upon dilution in aqueous buffer? Check_Concentration->Precipitation_On_Dilution No Lower_Concentration->Precipitation_On_Dilution Troubleshoot_Dilution Implement improved dilution techniques: - Serial dilutions - Rapid mixing - Pre-warmed buffer Precipitation_On_Dilution->Troubleshoot_Dilution Yes Physical_Methods Have physical methods been attempted? Precipitation_On_Dilution->Physical_Methods No Troubleshoot_Dilution->Physical_Methods Apply_Physical_Methods Apply gentle warming (37°C) or brief sonication. Physical_Methods->Apply_Physical_Methods No Still_Insoluble Is the compound still insoluble? Physical_Methods->Still_Insoluble Yes Apply_Physical_Methods->Still_Insoluble Consult_Specialist Consult with a formulation specialist or technical support. Still_Insoluble->Consult_Specialist Yes Solution_Clear Solution is clear. Proceed with experiment. Still_Insoluble->Solution_Clear No

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Improving H3K27ac Western Blot Signals with CBP/p300-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of Histone H3 acetylated at lysine (B10760008) 27 (H3K27ac) by western blot, particularly when using the inhibitor CBP/p300-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect H3K27ac levels?

A1: this compound is a potent and selective covalent inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CBP.[1] These enzymes are the primary "writers" of the H3K27ac mark, which is associated with active enhancers and promoters. By inhibiting the catalytic activity of p300 and CBP, this compound leads to a global decrease in H3K27ac levels in a dose-dependent manner. This makes it a valuable tool for studying the role of this specific histone modification in gene regulation and disease.

Q2: I treated my cells with this compound, but I don't see a significant decrease in my H3K27ac signal by western blot. What could be the reason?

A2: Several factors could contribute to this observation:

  • Suboptimal Inhibitor Concentration or Treatment Time: The effect of this compound is dose and time-dependent. Ensure you are using a sufficient concentration and treatment duration for your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Inefficient Histone Extraction: Histones are nuclear proteins and require specific extraction methods. Standard whole-cell lysates prepared with RIPA buffer may not efficiently extract histones, leading to weak signals for both total and modified histones.[2] Consider using a nuclear extraction protocol or an acid extraction method.

  • Low Protein Loading: Due to the potential for a global decrease in H3K27ac, you may need to load a higher amount of protein than for other targets to detect a signal.

  • Antibody Issues: Ensure your primary antibody for H3K27ac is validated for western blotting and is used at the recommended dilution. The antibody may have lost activity due to improper storage or repeated freeze-thaw cycles.

Q3: My H3K27ac band is very weak or undetectable, even in my control samples. How can I improve the signal?

A3: A weak or absent H3K27ac signal can be frustrating. Here are some troubleshooting steps:

  • Optimize Histone Extraction: As mentioned above, efficient histone extraction is crucial. An acid extraction protocol is often considered the gold standard for enriching histones.

  • Increase Protein Loading: Try loading 20-30 µg of your histone extract per well.

  • Check Transfer Efficiency: Histones are small proteins (H3 is ~17 kDa). Ensure your western blot transfer conditions are optimized for low molecular weight proteins. Use a 0.2 µm PVDF membrane and verify transfer with Ponceau S staining.

  • Antibody Incubation: Incubate your primary antibody overnight at 4°C to increase the signal. Ensure your secondary antibody is appropriate for the primary and is not expired.

  • Use a Positive Control: Include a positive control, such as calf thymus histones or a nuclear extract from a cell line known to have high levels of H3K27ac, to validate your western blot procedure.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Weak H3K27ac Signal Inefficient histone extraction.Use a dedicated histone extraction protocol (e.g., acid extraction).[3][4]
Low amount of protein loaded.Increase the amount of protein loaded to 20-30 µg per lane.
Poor antibody performance.Use a validated antibody at the recommended dilution. Incubate overnight at 4°C.[5]
Inefficient transfer of low molecular weight proteins.Use a 0.2 µm PVDF membrane and optimize transfer conditions. Confirm transfer with Ponceau S.[2]
High Background Blocking is insufficient.Block for at least 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[5]
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient washing.Increase the number and duration of washes with TBST.
Inconsistent Results Between Replicates Uneven protein loading.Carefully quantify your protein extracts using a BCA or Bradford assay and load equal amounts.
Variability in cell treatment.Ensure consistent cell density, inhibitor concentration, and treatment time across all replicates.

Quantitative Data

The following table summarizes the dose-dependent effect of CBP/p300 inhibitors on H3K27ac levels, as determined by western blot analysis in various cell lines. This data can serve as a reference for expected outcomes in your experiments.

InhibitorCell LineConcentrationIncubation TimeH3K27ac Reduction (relative to control)Reference
CBP/p300-IN-12 PC-337 nM (EC50)Not Specified~50%[1]
A-485 MCF-73 µM24 hoursSignificant decrease[6]
A-485 HBTECs10 µM2 hoursExtensive decrease[7]
CCS1477 VCaP1 µM24 hoursSignificant decrease[8]
CCS1477 DU1450.2 - 0.8 µM72 hoursDose-dependent decrease[9]

Experimental Protocols

Protocol 1: Cell Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations. Include a vehicle-only (DMSO) control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to histone extraction.

Protocol 2: Histone Extraction (Acid Extraction Method)
  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors). Incubate on ice to allow cells to swell.

  • Nuclei Isolation: Centrifuge to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C with gentle rotation to extract the histones.

  • Protein Precipitation: Centrifuge to pellet the debris and transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) or 8 volumes of ice-cold acetone (B3395972) and incubating at -20°C.[3][4]

  • Washing and Solubilization: Centrifuge to pellet the histones, wash the pellet with ice-cold acetone, and air-dry the pellet. Resuspend the histone pellet in water or a suitable buffer.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay.

Protocol 3: H3K27ac Western Blot
  • Sample Preparation: Mix the histone extract with Laemmli sample buffer, heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of histone extract per well on a 15% SDS-PAGE gel to ensure good resolution of the small histone proteins.

  • Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. Confirm efficient transfer of low molecular weight proteins using Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27ac (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Loading Control: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Histone H3 or use a separate gel.

Visualizations

Signaling_Pathway Transcription_Factors Transcription Factors (e.g., p53, c-Myc) CBP_p300 CBP/p300 (HAT Activity) Transcription_Factors->CBP_p300 Recruitment Histone_H3 Histone H3 CBP_p300->Histone_H3 Acetylation CBP_p300_IN_1 This compound CBP_p300_IN_1->CBP_p300 Inhibition H3K27ac H3K27ac Histone_H3->H3K27ac Chromatin_Remodeling Open Chromatin H3K27ac->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: CBP/p300 signaling pathway and inhibition.

Experimental_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Harvesting & Washing A->B C 3. Histone Extraction (Acid Extraction) B->C D 4. Protein Quantification (BCA/Bradford Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer (0.2 µm PVDF) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-H3K27ac) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (ECL) I->J K 11. Data Analysis J->K

Caption: H3K27ac western blot workflow.

Troubleshooting_Logic Start Weak or No H3K27ac Signal Q1 Is Total Histone H3 signal also weak? Start->Q1 A1_Yes Improve Histone Extraction & Increase Protein Load Q1->A1_Yes Yes Q2 Is transfer of low MW proteins confirmed? Q1->Q2 No A1_Yes->Q2 A2_No Optimize Transfer Conditions (0.2 µm membrane, time, voltage) Q2->A2_No No Q3 Is the antibody working? Q2->Q3 Yes A2_No->Q3 A3_No Use a new/validated antibody and optimize concentration/incubation Q3->A3_No No Success Signal Improved Q3->Success Yes A3_No->Success

Caption: Troubleshooting weak H3K27ac signal.

References

CBP/p300-IN-1 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CBP/p300 inhibitors, with a focus on identifying and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My CBP/p300 inhibitor shows no effect on my cells. What are the possible reasons and how can I troubleshoot this?

A1: Several factors could contribute to a lack of observed effect. Here's a systematic troubleshooting approach:

  • Compound Integrity and Activity:

    • Action: Verify the identity and purity of your inhibitor stock (e.g., by LC-MS). Ensure it has been stored correctly to prevent degradation.

    • Rationale: Improper storage or degradation can lead to loss of activity.

  • Cellular Uptake and Efflux:

    • Action: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.

    • Rationale: Different cell lines can have varying sensitivities and drug efflux pump activities, affecting the intracellular concentration of the inhibitor.

  • Target Engagement:

    • Action: Confirm that the inhibitor is engaging with CBP/p300 in your cells using a Cellular Thermal Shift Assay (CETSA).

    • Rationale: CETSA can verify target binding in a cellular context. A thermal shift indicates that the inhibitor is binding to and stabilizing the target protein.[1]

  • Downstream Marker Assessment:

    • Action: Measure the acetylation of known CBP/p300 substrates, such as Histone H3 at lysine (B10760008) 27 (H3K27ac), by Western blot.[2][3]

    • Rationale: A potent CBP/p300 inhibitor should lead to a dose-dependent decrease in H3K27ac levels.[2] This is a direct readout of on-target activity.

Q2: I'm observing a phenotype, but I'm concerned about off-target effects. How can I validate that the observed effects are due to CBP/p300 inhibition?

A2: It is crucial to perform orthogonal experiments to confirm that the observed phenotype is a direct result of CBP/p300 inhibition. Here are key strategies:

  • Use an Inactive Control Compound:

    • Action: Treat your cells with a structurally similar but biologically inactive analog of your inhibitor. For example, A-486 is an inactive control for the CBP/p300 inhibitor A-485.[2]

    • Rationale: An inactive control helps to distinguish the specific on-target effects from non-specific effects of the chemical scaffold.

  • Genetic Knockdown of CBP and p300:

    • Action: Use siRNA or shRNA to specifically knock down the expression of CBP and/or p300.[3][4][5][6]

    • Rationale: If the phenotype observed with the inhibitor is recapitulated by the genetic knockdown of the target proteins, it provides strong evidence for on-target activity.

  • Rescue Experiment:

    • Action: In a knockdown background, introduce a version of CBP or p300 that is resistant to the inhibitor but retains its catalytic activity.

    • Rationale: If the inhibitor-induced phenotype is reversed by the expression of the resistant protein, it confirms that the effect is mediated through the inhibition of the target.

  • Use a Structurally and Mechanistically Different Inhibitor:

    • Action: Treat your cells with a different class of CBP/p300 inhibitor (e.g., a bromodomain inhibitor if you are using a HAT inhibitor) that targets the same protein.

Troubleshooting Guides

Issue: High background or unexpected results in my Western blot for H3K27ac.

  • Possible Cause: Antibody non-specificity or technical issues with the Western blot.

  • Troubleshooting Steps:

    • Validate Antibody: Ensure your H3K27ac antibody is specific. Run a dot blot with acetylated and non-acetylated histone peptides.

    • Optimize Blocking: Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and optimize the blocking time.

    • Titrate Antibody: Determine the optimal antibody concentration to minimize non-specific binding.

    • Include Proper Controls: Always include an untreated control, a vehicle control (e.g., DMSO), and a positive control (a condition known to have high H3K27ac levels).

Issue: My CBP/p300 inhibitor is toxic to my cells at the effective concentration.

  • Possible Cause: The inhibitor may have off-target cytotoxic effects, or the on-target effect of inhibiting CBP/p300 is detrimental to cell viability in your model.

  • Troubleshooting Steps:

    • Determine IC50 and EC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for the desired biological effect (e.g., H3K27ac reduction).

    • Therapeutic Window: If the IC50 and EC50 are too close, there is a narrow therapeutic window. Consider using a lower concentration for a longer duration.

    • Use a More Selective Inhibitor: If available, switch to a more selective CBP/p300 inhibitor to minimize off-target toxicity.

    • Confirm On-Target Toxicity: Use siRNA knockdown of CBP/p300 to determine if the toxicity is an on-target effect.

Quantitative Data on CBP/p300 Inhibitors

The following table summarizes the inhibitory concentrations of several common CBP/p300 inhibitors. This data can help in selecting an appropriate inhibitor and designing experiments.

InhibitorTarget DomainIC50 / Ki for p300IC50 for CBPNotes
A-485 HAT9.8 nM (IC50)2.6 nM (IC50)Potent and selective catalytic inhibitor.[7]
C646 HAT400 nM (Ki)Not specifiedCompetitive inhibitor of the HAT domain.[7][8][9]
GNE-049 Bromodomain2.3 nM (IC50)1.1 nM (IC50)Highly selective bromodomain inhibitor.[10]
SGC-CBP30 Bromodomain32 nM (Kd)21 nM (Kd)Selective CBP/p300 bromodomain inhibitor.[7]
Compound 12 HAT620 nM (IC50)1.2 µM (IC50)Histone-competitive inhibitor.[10]

Experimental Protocols

Protocol 1: Western Blot for H3K27 Acetylation

  • Cell Treatment: Plate cells and treat with the CBP/p300 inhibitor at various concentrations and for different durations. Include vehicle and untreated controls.

  • Histone Extraction:

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Isolate nuclei and extract histones using an acid extraction method (e.g., with 0.2 N HCl).

    • Neutralize the extract and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the H3K27ac signal to a total histone H3 antibody.

Protocol 2: siRNA-mediated Knockdown of CBP/p300

  • siRNA Preparation: Resuspend lyophilized siRNA targeting CBP, p300, and a non-targeting control siRNA to a stock concentration of 20 µM.

  • Transfection:

    • Plate cells to be 50-60% confluent at the time of transfection.

    • Prepare transfection complexes by diluting siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Add the transfection complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • Harvest a subset of cells to confirm knockdown efficiency by Western blot or qRT-PCR for CBP and p300.

  • Phenotypic Assay:

    • Use the remaining cells for your downstream phenotypic assay and compare the results to cells treated with the non-targeting control siRNA.

Visualizations

CBP_p300_Signaling_Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade 2. Activation Transcription Factor (TF) Transcription Factor (TF) Signaling Cascade->Transcription Factor (TF) 3. TF Activation CBP_p300 CBP/p300 Transcription Factor (TF)->CBP_p300 4. Recruitment Histones Histones CBP_p300->Histones 5. Histone Acetylation (HAT activity) Gene Transcription Gene Transcription Histones->Gene Transcription 6. Chromatin Remodeling Inhibitor CBP/p300-IN-1 Inhibitor->CBP_p300 Inhibition

Caption: CBP/p300 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Outcome Phenotype Phenotype observed with This compound Control_Compound Test Inactive Control (e.g., A-486) Phenotype->Control_Compound Does inactive control replicate phenotype? siRNA siRNA Knockdown of CBP/p300 Phenotype->siRNA Does knockdown replicate phenotype? Orthogonal_Inhibitor Test Orthogonal Inhibitor (e.g., Bromodomain inhibitor) Phenotype->Orthogonal_Inhibitor Does orthogonal inhibitor replicate phenotype? On_Target Phenotype is On-Target Control_Compound->On_Target No Off_Target Phenotype is Off-Target Control_Compound->Off_Target Yes siRNA->On_Target Yes siRNA->Off_Target No Orthogonal_Inhibitor->On_Target Yes Orthogonal_Inhibitor->Off_Target No

Caption: Workflow for validating on-target effects.

Troubleshooting_Logic Start No effect observed with This compound Check_Compound Verify compound integrity and concentration? Start->Check_Compound Check_Target_Engagement Confirm target engagement (e.g., CETSA)? Check_Compound->Check_Target_Engagement Yes Re-evaluate Re-evaluate experimental setup or hypothesis Check_Compound->Re-evaluate No Check_Downstream Assess downstream marker (e.g., H3K27ac)? Check_Target_Engagement->Check_Downstream Yes Check_Target_Engagement->Re-evaluate No Success On-target effect should be observable Check_Downstream->Success Yes Check_Downstream->Re-evaluate No

Caption: Troubleshooting logic for lack of inhibitor effect.

References

Technical Support Center: Refining ChIP-seq with CBP/p300 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CBP/p300 inhibitors, such as CBP/p300-IN-1, to refine Chromatin Immunoprecipitation sequencing (ChIP-seq) results.

Troubleshooting Guides

This section addresses specific issues that may arise during ChIP-seq experiments involving CBP/p300 inhibitor treatment.

Issue 1: No significant change or unexpected increase in H3K27ac signal after CBP/p300 inhibitor treatment.

Possible Cause Troubleshooting Steps
Inactive Inhibitor Verify the activity of the CBP/p300 inhibitor stock. Test a fresh aliquot or a new batch of the inhibitor.
Suboptimal Inhibitor Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. A western blot for H3K27ac can be a quick validation method.[1]
Inefficient Drug Delivery Ensure proper dissolution of the inhibitor in the vehicle (e.g., DMSO) and adequate delivery to the cells in culture.
Compensatory Mechanisms In some cell types, there might be compensatory mechanisms involving other histone acetyltransferases (HATs) or a slower turnover of the H3K27ac mark. Consider a longer treatment duration or combining with other inhibitors if biologically relevant.
Artifacts in Data Normalization Unscaled ChIP-seq data can sometimes be misleading. Global decreases in histone acetylation may not be apparent without proper normalization, and some regions might even show an artificial increase.[2] Consider using quantitative ChIP-seq methods or appropriate normalization strategies that account for global changes.

Issue 2: High background signal in both control and inhibitor-treated ChIP-seq samples.

Possible Cause Troubleshooting Steps
Insufficient Cell Lysis Ensure complete cell lysis to release nuclear material. Use a high-quality lysis buffer.[3]
Inadequate Sonication Optimize sonication to achieve DNA fragment sizes primarily between 200-1000 bp.[1][3] Fragments that are too large or too small can increase background.
Excessive Cross-linking Over-fixation with formaldehyde (B43269) can mask epitopes and lead to non-specific antibody binding. Reduce the fixation time and ensure proper quenching with glycine (B1666218).[1][3]
Poor Antibody Quality Use a ChIP-validated antibody with high specificity for the target protein (e.g., H3K27ac). Validate the antibody's performance using methods like Western blot or dot blot.[1]
Contaminated Buffers or Beads Prepare fresh buffers for lysis and washing. Use high-quality protein A/G beads and pre-clear the lysate to remove proteins that bind non-specifically.[3]

Issue 3: Low number of significant peaks or low signal-to-noise ratio in inhibitor-treated samples.

Possible Cause Troubleshooting Steps
Inefficient Immunoprecipitation (IP) Ensure an optimal antibody-to-chromatin ratio. Insufficient antibody can lead to weak signal.[3]
Loss of Target Epitope The inhibitor treatment itself might alter the chromatin landscape in a way that makes the epitope less accessible to the antibody. This is an inherent experimental consideration.
Insufficient Starting Material For targets with low abundance, a sufficient amount of starting chromatin is crucial. It is recommended to use at least 25 µg of chromatin per IP.[3]
Suboptimal Peak Calling Parameters Adjust the p-value or q-value thresholds in your peak calling software (e.g., MACS2) to account for the expected global decrease in signal.[1]
Harsh Wash Conditions While stringent washes are necessary to reduce background, overly harsh conditions (e.g., high salt concentrations) can elute specifically bound chromatin. Optimize wash buffer compositions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CBP/p300 inhibitors?

A1: CBP/p300 proteins are transcriptional co-activators with histone acetyltransferase (HAT) activity.[4][5] Inhibitors targeting CBP/p300 typically work in one of two ways: by blocking the HAT catalytic domain, which prevents the acetylation of histones (like H3K27ac) and other proteins, or by inhibiting the bromodomain, which prevents CBP/p300 from recognizing and binding to acetylated lysines on histones.[6][7]

Q2: What is the expected outcome of treating cells with a CBP/p300 inhibitor on H3K27ac ChIP-seq?

A2: Treatment with a CBP/p300 HAT inhibitor is expected to cause a global or localized reduction in H3K27ac levels.[1][7] This is because CBP/p300 are the primary enzymes responsible for this histone mark, which is associated with active enhancers and promoters.[7][8] The reduction in H3K27ac peaks can lead to the downregulation of genes involved in cell proliferation and survival.[4][8]

Q3: How does CBP/p300 inhibition affect gene transcription?

A3: By reducing H3K27ac, CBP/p300 inhibitors lead to a more condensed chromatin structure, making it less accessible to the transcriptional machinery.[4] This results in the downregulation of target gene expression, particularly those regulated by enhancers.[8][9] These inhibitors have been shown to suppress oncogenic transcriptional networks.[10]

Q4: Are there differences in the effects of CBP and p300 inhibition?

A4: While CBP and p300 are highly homologous and often considered to function similarly, some studies suggest they can have distinct roles in regulating gene expression and histone acetylation at different genomic loci.[11][12] The specific effects may be cell-type dependent. For comprehensive inhibition, it is often necessary to target both proteins.[6]

Q5: What are some key considerations for designing a ChIP-seq experiment with CBP/p300 inhibitors?

A5: Key considerations include:

  • Cell Line Selection: Choose a cell line where CBP/p300 activity is relevant to the biological question.

  • Dose-Response and Time-Course: Determine the optimal inhibitor concentration and treatment duration.

  • Appropriate Controls: Include a vehicle control (e.g., DMSO), an IgG control for non-specific binding, and an input DNA control for normalization.[1]

  • Antibody Validation: Use a highly specific and validated antibody for your ChIP target.[1]

Experimental Protocols

Protocol 1: Cell Treatment with CBP/p300 Inhibitor for ChIP-seq

  • Cell Culture: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvesting.

  • Inhibitor Preparation: Prepare a stock solution of the CBP/p300 inhibitor in a suitable solvent (e.g., DMSO).

  • Treatment: On the day of the experiment, dilute the inhibitor to the desired final concentration in fresh cell culture medium. Also, prepare a vehicle control with an equivalent amount of solvent.

  • Incubation: Remove the old medium from the cells and add the medium containing the inhibitor or vehicle. Incubate for the predetermined optimal time.

  • Harvesting: After incubation, proceed immediately to the chromatin cross-linking and preparation protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells to release the nuclei.

  • Sonication: Resuspend the nuclear pellet in a sonication buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against the target (e.g., H3K27ac) or an IgG control.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads with a series of low salt, high salt, and LiCl buffers to remove non-specifically bound proteins.[1]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit. The purified DNA is now ready for library preparation and sequencing.

Quantitative Data Summary

Table 1: Effect of CBP/p300 Inhibitors on H3K27ac Levels

InhibitorCell LineTreatmentChange in H3K27ac PeaksReference
CBPD-409Prostate Cancer CellsNot Specified54% reduction[6]
GNE-049Prostate Cancer CellsNot Specified34% decrease[6]
A-485Mouse Embryonic Stem CellsNot SpecifiedSignificant decrease at enhancers[9]
A485Not Specified16 hours4.9-fold reduction in IP mass[2]
CBP30Not Specified16 hours1.9-fold reduction in IP mass[2]

Visualizations

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade TF Transcription Factor Signaling_Cascade->TF CBP_p300 CBP/p300 TF->CBP_p300 Histone Histone H3 CBP_p300->Histone HAT Activity H3K27ac H3K27ac Histone->H3K27ac Acetylation Gene_Expression Gene Expression H3K27ac->Gene_Expression Activates Inhibitor This compound Inhibitor->CBP_p300 Inhibits Experimental_Workflow Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Inhibitor/Vehicle Treatment Cell_Culture->Inhibitor_Treatment Crosslinking 3. Formaldehyde Cross-linking Inhibitor_Treatment->Crosslinking Lysis_Sonication 4. Cell Lysis & Sonication Crosslinking->Lysis_Sonication Immunoprecipitation 5. Immunoprecipitation (IP) with anti-H3K27ac Lysis_Sonication->Immunoprecipitation Reverse_Crosslinking 6. Reverse Cross-linking Immunoprecipitation->Reverse_Crosslinking DNA_Purification 7. DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep 8. Sequencing Library Prep DNA_Purification->Library_Prep Sequencing 9. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 10. Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis Logical_Relationship Start Start: High H3K27ac at Enhancers Treatment This compound Treatment Start->Treatment HAT_Inhibition Inhibition of HAT Activity Treatment->HAT_Inhibition H3K27ac_Decrease Decreased H3K27ac HAT_Inhibition->H3K27ac_Decrease Chromatin_Condensation Chromatin Condensation H3K27ac_Decrease->Chromatin_Condensation Transcription_Repression Transcriptional Repression Chromatin_Condensation->Transcription_Repression

References

Technical Support Center: Navigating CBP/p300-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP/p300-IN-1 and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results that may be encountered during your work with this potent bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound prevents their interaction with acetylated histones. This disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the downregulation of target genes, such as the proto-oncogene c-Myc.

Q2: What are the expected downstream effects of this compound treatment in cancer cell lines?

Treatment of cancer cells with this compound is expected to lead to a variety of downstream effects, including:

  • Reduced Histone Acetylation: A notable decrease in the levels of histone H3 acetylation at lysine 27 (H3K27ac).

  • Downregulation of Target Genes: Significant reduction in the expression of c-Myc and other CBP/p300 target genes.

  • Anti-proliferative Effects: Inhibition of cell growth and proliferation.

  • Induction of Apoptosis: Triggering programmed cell death in sensitive cell lines.

Q3: I am not observing a consistent decrease in H3K27 acetylation after treatment. What are the optimal conditions?

Inconsistent effects on histone acetylation can stem from several factors. The optimal concentration and duration of treatment can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting concentration range for in vitro studies is 0.1 µM to 10 µM. Additionally, a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the peak of histone deacetylation in your system. For many cell lines, a 24-hour treatment is a reasonable starting point.

Q4: My cell viability results are variable between experiments. What could be the cause?

Variability in cell viability assays is a common issue. Key factors to consider include:

  • Compound Stability: The stability of this compound in your specific cell culture medium and incubation conditions can impact its effective concentration over time. Consider performing a stability check or refreshing the medium with a fresh compound for long-term experiments.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Cell Passage Number: Use cells within a defined and low passage number range.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.

Q5: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is a critical aspect of working with small molecule inhibitors.[1] Here are a few strategies:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor targeting CBP/p300 bromodomains with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If feasible, overexpressing the target protein may rescue the phenotype induced by the inhibitor.

  • Dose-Response Correlation: A clear relationship between the inhibitor concentration and the biological effect that aligns with its known IC50 value suggests on-target activity.

Troubleshooting Guides

This section provides structured guidance for dealing with specific inconsistent results you may encounter in your experiments.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Description: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, SRB) across different experimental runs.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Use a cell counter to ensure accurate cell numbers for seeding. Utilize a multichannel pipette for plating to minimize well-to-well variability.
High Cell Passage Number Maintain a consistent and low passage number for your cell line throughout the experiments. Cells at high passage numbers can exhibit altered sensitivity to inhibitors.
Compound Instability in Media Prepare fresh dilutions of this compound for each experiment. For longer incubation periods (>24 hours), consider replenishing the media with fresh compound to maintain its effective concentration.[1]
Variable Incubation Time Standardize the incubation time with the inhibitor across all experiments.
Inconsistent Solvent (DMSO) Concentration Ensure the final DMSO concentration is the same in all wells, including vehicle controls, and is at a non-toxic level (typically ≤ 0.1%).
Issue 2: Weak or No Signal for Histone Acetylation Changes in Western Blot

Description: After treating your cells with this compound, you are not observing the expected decrease in histone acetylation (e.g., H3K27ac) via Western blot.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Inhibitor Treatment Perform a dose-response (e.g., 0.1 - 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line.
Inefficient Histone Extraction Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) and protease inhibitors to preserve the acetylation state. Consider using an acid extraction protocol specifically for histones.
Low Primary Antibody Affinity/Concentration Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for detecting the specific histone modification.
Insufficient Protein Loading Load a sufficient amount of protein (typically 20-40 µg of total cell lysate) to ensure detectable levels of the target histone modification.
Poor Transfer of Low Molecular Weight Histones Use a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimize transfer conditions for small proteins.
Issue 3: High Background or Non-Specific Bands in Western Blot

Description: Your Western blots for histone acetylation show high background or multiple non-specific bands, making it difficult to interpret the results.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., 5% BSA instead of non-fat milk).
High Primary or Secondary Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
Insufficient Washing Increase the number and duration of washes with TBST after both primary and secondary antibody incubations.
Contaminated Buffers Prepare fresh buffers, particularly the wash buffer, for each experiment to prevent microbial growth that can cause speckling on the blot.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data for CBP/p300 inhibitors in various cancer cell lines. Please note that these values can vary depending on the specific experimental conditions.

Table 1: Reported IC50/EC50 Values of CBP/p300 Inhibitors in Cancer Cell Lines

InhibitorCell LineAssay TypeIC50/EC50 (µM)Reference
A-485Ewing Sarcoma (A673, SKNMC)Cell ViabilityLow µM range[2]
Compound 12Breast Cancer (MCF-7)Cell Proliferation1-3[3]
GNE-049Prostate Cancer (AR-positive)Cell ViabilityNot specified, but effective[4]
CCS1477Prostate Cancer (VCaP, 22Rv1, LNCaP95)Growth Inhibition< 0.1[5]
I-CBP112Prostate Cancer (LNCaP, PC3)Cell ProliferationSynergistic with A-485[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed when studying the effects of this compound.

Western Blot for Histone Acetylation
  • Cell Lysis and Histone Extraction:

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

    • Harvest cells and wash with ice-cold PBS.

    • For total cell lysate, use RIPA buffer supplemented with protease and HDAC inhibitors.

    • For histone-enriched fractions, perform an acid extraction. Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet nuclei, and then extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C. Neutralize the acid with NaOH.

  • Protein Quantification:

    • Determine the protein concentration of your lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

    • Load 20-40 µg of protein per well on a 12-15% polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a 0.2 µm PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the acetylated histone of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Sulforhodamine B (SRB) Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[3]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition:

    • Measure the absorbance at 510-570 nm using a microplate reader.

Annexin V-FITC Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound and a vehicle control for the desired time.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant which may contain apoptotic cells.[7]

    • Wash the cells once with serum-containing media and then with ice-cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[7]

    • Incubate at room temperature for 5-15 minutes in the dark.[7]

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour. Use appropriate controls for compensation.

Visualizations

The following diagrams illustrate key concepts related to this compound experiments.

Signaling_Pathway cluster_0 Nucleus CBP_p300 CBP/p300 Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones HAT Activity Gene_Transcription Target Gene Transcription (e.g., c-Myc) Acetylated_Histones->Gene_Transcription Promotes CBP_p300_IN_1 This compound CBP_p300_IN_1->CBP_p300 Inhibits Bromodomain

This compound Signaling Pathway

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Cells Standardize Cell Culture (Seeding, Passage) Start->Check_Cells Check_Assay Optimize Assay Parameters (Concentration, Time, Reagents) Start->Check_Assay Data_Analysis Re-analyze Data (Controls, Normalization) Check_Compound->Data_Analysis Check_Cells->Data_Analysis Check_Assay->Data_Analysis Consult Consult Literature/ Technical Support Data_Analysis->Consult Inconsistent Resolved Issue Resolved Data_Analysis->Resolved Consistent Consult->Check_Compound Experimental_Workflow Cell_Culture 1. Cell Culture & Plating Treatment 2. Treatment with this compound Cell_Culture->Treatment Endpoint_Assay 3. Endpoint Assay Treatment->Endpoint_Assay Western_Blot Western Blot (Histone Acetylation) Endpoint_Assay->Western_Blot Viability_Assay Cell Viability Assay (MTT, SRB) Endpoint_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase-Glo) Endpoint_Assay->Apoptosis_Assay Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

how to address vehicle control issues for CBP/p300-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the CBP/p300 inhibitor, CBP/p300-IN-1, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the histone acetyltransferase (HAT) activity of the CREB-binding protein (CBP) and p300.[1] These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histones and other proteins.[2][3][4] By inhibiting the HAT activity of CBP and p300, this compound can modulate the expression of various genes involved in cellular processes such as cell growth, differentiation, and apoptosis. This makes it a valuable tool for studying the role of CBP/p300 in various diseases, including cancer.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[5][6] It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution.[5] For optimal stability, it is advised to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: My this compound precipitated in the cell culture medium. What are the possible causes?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue that can stem from several factors:

  • Low Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous environments.[6]

  • High Final Concentration: The final concentration of the inhibitor in your cell culture medium may have surpassed its solubility limit.[6]

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate out of solution.[6]

  • Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with the compound and decrease its solubility.[6][7][8][9]

  • Temperature and pH Fluctuations: Changes in temperature and pH can negatively impact the solubility of the compound.[6][9]

Troubleshooting Guides

Guide 1: Preventing and Resolving Precipitation in In Vitro Experiments

This guide provides a step-by-step approach to prevent and troubleshoot precipitation of this compound in cell culture experiments.

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.[6]

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.[5][10]

  • Perform Serial Dilutions in DMSO:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Create intermediate dilutions of the stock solution in DMSO to get closer to your final desired concentration. This helps to minimize "solvent shock."[6]

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • Add the intermediate DMSO dilution to the pre-warmed medium while gently mixing.

    • It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[6]

  • Visual Inspection:

    • After dilution, visually inspect the working solution for any signs of precipitation. A clear solution indicates proper dissolution.

Troubleshooting Workflow for In Vitro Precipitation

G start Precipitation Observed in Cell Culture check_stock Is the stock solution (in DMSO) clear? start->check_stock check_final_conc Is the final DMSO concentration ≤0.5%? check_stock->check_final_conc Yes reprepare_stock Action: Re-prepare stock solution with anhydrous DMSO. Use sonication if needed. check_stock->reprepare_stock No check_working_conc Is the final working concentration too high? check_final_conc->check_working_conc Yes adjust_dmso Action: Adjust dilution scheme to lower final DMSO concentration. check_final_conc->adjust_dmso No solubility_issue Potential solubility issue in aqueous media. check_working_conc->solubility_issue Yes end Solution Clear check_working_conc->end No lower_working_conc Action: Lower the working concentration of this compound. solubility_issue->lower_working_conc use_solubilizer Action: Consider using a solubilizing agent in the media (e.g., serum). solubility_issue->use_solubilizer reprepare_stock->check_stock adjust_dmso->check_final_conc lower_working_conc->end use_solubilizer->end

Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture.

Guide 2: Vehicle Formulations for In Vivo Studies

For animal studies, it is crucial to use a vehicle that can maintain the solubility and stability of this compound. Below are recommended formulations.

Data Presentation: In Vivo Formulations for this compound

Formulation NumberComponentsSolubility
110% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (4.88 mM)[5][11]
210% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.88 mM)[5][11]
35% DMSO + 95% Methylcellulose (0.5% w/v)Used as a vehicle control in some studies.[12]

Experimental Protocol: Preparation of In Vivo Formulation 1

This protocol is for preparing a 1 mL working solution.

  • Prepare a Concentrated Stock Solution:

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[5][11]

  • Sequential Addition of Co-solvents:

    • To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.[5][11]

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.[5][11]

    • Finally, add 450 µL of saline and mix to achieve the final formulation.[5][11]

  • Administration:

    • It is recommended to use freshly prepared formulations for optimal results.[11]

Signaling Pathway: Simplified Mechanism of this compound Action

G cluster_0 Nucleus CBP_p300 CBP/p300 Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones HAT Activity Histones Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression CBP_p300_IN_1 This compound CBP_p300_IN_1->CBP_p300 Inhibition

Caption: this compound inhibits the HAT activity of CBP/p300, leading to reduced histone acetylation and altered gene expression.

References

optimizing incubation time for CBP/p300-IN-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CBP/p300-IN-1. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers and drug development professionals optimize the use of CBP/p300 inhibitors in their experiments.

Note: "this compound" is a placeholder name for a general CBP/p300 inhibitor. The information provided is based on established principles and data from well-characterized CBP/p300 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CBP/p300 inhibitors?

A1: The proteins CREB-binding protein (CBP) and its homolog p300 are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[1][2] They transfer an acetyl group to lysine (B10760008) residues on histones (like H3K27 and H3K18) and other proteins.[3][4] This acetylation process relaxes chromatin structure, allowing for the recruitment of transcription machinery and subsequent expression of target genes, including the key oncogene MYC.[2][3] CBP/p300 inhibitors typically work by either blocking the catalytic HAT domain or the bromodomain, which is responsible for recognizing acetylated lysines.[1][2] By inhibiting these functions, they prevent histone acetylation, leading to the suppression of oncogenic gene transcription.[2]

Q2: What is a recommended starting point for incubation time when using a CBP/p300 inhibitor?

A2: The optimal incubation time is highly dependent on the cell type and the biological endpoint being measured.[5]

  • For signaling and mechanistic studies (e.g., measuring histone acetylation or downstream protein levels via Western blot), a shorter time course of 6 to 24 hours is often sufficient to observe target engagement and initial effects.[5] In fact, some studies show changes in the cellular acetylome in as little as 30 minutes.[6][7]

  • For cell viability or proliferation assays (e.g., determining IC50 values), a longer incubation of 48 to 96 hours is typically required to see significant phenotypic changes.[5] Some protocols may even extend this to 5 days.[8][9]

  • For apoptosis assays , an incubation time of around 24 hours has been shown to be effective for observing caspase 3/7 activity.[10]

Q3: What factors can influence the optimal incubation time?

A3: Several factors should be considered when designing your experiment:

  • Cell Line: Different cell lines have varying sensitivities and metabolic rates, which can affect how quickly they respond to the inhibitor.

  • Biological Target Half-Life: The stability of the target protein or the turnover rate of the histone mark you are measuring will dictate how quickly you can observe an effect.

  • Inhibitor Concentration: Higher concentrations may produce a faster response, but they also increase the risk of off-target effects and toxicity.[5] Time-course and dose-response experiments are crucial to find the right balance.[5]

  • Assay Type: As described in Q2, the experimental readout (e.g., signaling, viability, apoptosis) is a primary determinant of the required incubation duration.

Q4: How do I determine the most effective incubation time for my specific experiment?

A4: The most reliable method is to perform a time-course experiment.[5][11] This involves treating your cells with a fixed concentration of the inhibitor and harvesting them at multiple time points (e.g., 0, 2, 6, 12, 24 hours).[5] You can then analyze the desired readout (e.g., H3K27ac levels) at each point to identify the earliest time at which a maximal and stable effect is achieved. This time point can then be used for future experiments.

Troubleshooting Guide

Problem: I am not observing any effect from the this compound treatment.

Potential Cause Recommended Solution
Incubation time is too short. For your specific cell line and assay, the effect may take longer to manifest. Solution: Perform a time-course experiment, extending the incubation period up to 72 or 96 hours for phenotypic assays.[5]
Inhibitor concentration is too low. The concentration may be insufficient to effectively inhibit CBP/p300 in your cells. Solution: Conduct a dose-response experiment with a broad range of concentrations to determine the optimal effective dose.[11]
Low CBP/p300 expression or activity. The cell line you are using may not rely on CBP/p300 signaling for survival or proliferation. Solution: Confirm the expression of CBP and p300 in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to CBP/p300 inhibition, such as MOLM-13 or certain prostate cancer cell lines.[3][5]
Compound instability. The inhibitor may be degrading in the culture medium over long incubation periods. Solution: Consult the manufacturer's data sheet for stability information. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours.

Problem: I am observing high levels of cell toxicity, even at low concentrations or short incubation times.

Potential Cause Recommended Solution
Off-target toxicity. At higher concentrations or with longer incubations, the inhibitor may affect other cellular targets, leading to toxicity.[5] Solution: Reduce the inhibitor concentration and/or shorten the incubation time. Determine the minimal time and concentration needed to see the on-target effect while minimizing toxicity.[5]
Solvent toxicity. The vehicle used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤0.1%) and does not affect cell viability on its own. Run a vehicle-only control.[5]
Cell confluence. If cells become over-confluent during a long incubation period, it can lead to widespread cell death. Solution: Optimize your initial cell seeding density to ensure that even at the final time point, the cells are not over-confluent.[5]

Data Presentation: Recommended Starting Conditions

The following table summarizes typical incubation times and concentration ranges for various assays based on published data for CBP/p300 inhibitors. These should be used as starting points and optimized for your specific experimental system.

Assay TypeTarget ReadoutTypical Incubation TimeTypical Concentration RangeReference Inhibitors
Western Blot H3K27ac, H3K18ac, MYC protein levels6 - 24 hours100 nM - 20 µMA-485, C646[10][12][13]
Cell Proliferation / Viability IC50 determination48 - 96 hours (up to 5 days)Dose-response curveA-485, C646[5][9]
Apoptosis Assay Caspase 3/7 activity24 hours~20 µMC646[10]
Gene Expression (qPCR) mRNA levels of target genes (e.g., MYC)24 - 72 hoursVaries (dose-dependent)C646[10]
Fluorescence Recovery After Photobleaching (FRAP) Protein mobility / binding dynamicsMinutes to hours~1 µMCBP/p300 Bromodomain Inhibitors[14]
Global Acetylome Analysis (Mass Spectrometry) Changes in thousands of acetylation sites< 30 minutes - 24 hoursVariesA-485[6][7]

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time for Western Blot

This protocol is designed to identify the optimal incubation time to observe the inhibition of a key CBP/p300 downstream marker, histone H3 lysine 27 acetylation (H3K27ac).

Materials:

  • Target cell line (e.g., MOLM-13)

  • This compound

  • Vehicle (e.g., DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Antibodies: Primary anti-H3K27ac, anti-Total Histone H3 (loading control), secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding: Seed your cells in a 6-well plate at a density that will keep them in the logarithmic growth phase throughout the experiment (e.g., 0.5 x 10^6 cells/mL for suspension cells). Allow adherent cells to attach overnight.

  • Treatment: Add this compound at a fixed concentration (e.g., 1 µM, based on literature or a prior dose-response experiment) to the wells. Also, prepare a vehicle control well (e.g., DMSO at the same final concentration as the inhibitor-treated wells).

  • Incubation: Incubate the cells for various time points. A recommended series is 0, 2, 6, 12, and 24 hours.[5]

  • Cell Lysis: At each designated time point, harvest the cells.

    • For suspension cells: Transfer the cell suspension to a microfuge tube and centrifuge.

    • For adherent cells: Scrape cells directly in lysis buffer.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with an appropriate volume of ice-cold RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K27ac and Total Histone H3.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for H3K27ac and normalize them to the Total Histone H3 loading control. Plot the normalized H3K27ac levels against the incubation time. The optimal incubation time is the point that shows robust and consistent inhibition of the signal.[5]

Visualizations

CBP_p300_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, p53, AR, NF-κB) CBP_p300 CBP/p300 TF->CBP_p300 Recruits HAT HAT Domain CBP_p300->HAT H3K27 Histone H3 HAT->H3K27 Acetylates Chromatin Chromatin Chromatin->H3K27 H3K27ac H3K27ac (Acetylated) H3K27->H3K27ac Gene Target Genes (e.g., MYC) H3K27ac->Gene Promotes Transcription Transcription Transcription Activation Gene->Transcription Inhibitor This compound Inhibitor->HAT Inhibits

Caption: Mechanism of CBP/p300 action and its inhibition by this compound.

Experimental_Workflow start Start seed 1. Seed Cells in 6-well plates start->seed treat 2. Treat with Inhibitor (fixed concentration) & Vehicle Control seed->treat incubate 3. Incubate for Multiple Time Points (e.g., 0, 2, 6, 12, 24h) treat->incubate harvest 4. Harvest Cells & Lyse at each time point incubate->harvest quantify 5. Quantify Protein (BCA Assay) harvest->quantify wb 6. Western Blot (Probe for H3K27ac & Total H3) quantify->wb analyze 7. Analyze Data (Normalize & Plot vs. Time) wb->analyze end Determine Optimal Incubation Time analyze->end

Caption: Workflow for optimizing inhibitor incubation time via a time-course experiment.

References

Validation & Comparative

Comparative Guide: CBP/p300-IN-1 versus A-485 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two inhibitors targeting the CBP/p300 transcriptional coactivators, CBP/p300-IN-1 and A-485, with a focus on their activity in prostate cancer cells. While both compounds target the oncogenic activity of CBP/p300, they do so through distinct mechanisms, leading to different downstream effects and potential therapeutic applications.

Executive Summary

This compound and A-485 are potent inhibitors of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300, which are critical coactivators for androgen receptor (AR) signaling in prostate cancer. The fundamental difference between these two molecules lies in their mechanism of action. This compound is a bromodomain inhibitor , preventing the "reading" of acetylated histones, while A-485 is a catalytic HAT inhibitor , blocking the "writing" of these histone marks. This distinction has significant implications for their biological effects and potential therapeutic strategies in prostate cancer.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and A-485. It is important to note that publicly available data for this compound in prostate cancer is limited.

Table 1: In Vitro Inhibitory Activity

ParameterThis compound (Compound 172)A-485
Target Domain Bromodomain (BRD)Histone Acetyltransferase (HAT) Domain
IC50 (p300) 2.1 nM (BRD)[1]9.8 nM (HAT)[1]
IC50 (CBP) 2.3 nM (BRD)[1]2.6 nM (HAT)[1]

Table 2: Effects on Prostate Cancer Cell Lines

ParameterThis compound (Compound 172)A-485
Affected Cell Lines CWR22RV1[1]Androgen Receptor-positive cell lines (e.g., LNCaP, VCaP, 22Rv1)[1]
Reported Effect Inhibition of proliferation[1]Suppression of proliferation, reduction of AR transcriptional activity[1]
Quantitative Data Specific EC50/IC50 for proliferation not publicly available.Potently suppresses growth of AR-positive prostate cancer cell lines[1].

Mechanism of Action

The differing mechanisms of this compound and A-485 are crucial for understanding their potential applications.

  • A-485: A Catalytic HAT Inhibitor A-485 directly inhibits the enzymatic activity of the HAT domain of p300 and CBP by competing with the acetyl-coenzyme A (acetyl-CoA) binding site[1]. This prevents the transfer of acetyl groups to histone tails (specifically H3K18 and H3K27) and other protein substrates[1]. The consequence is a global reduction in histone acetylation at gene enhancers and promoters, leading to a condensed chromatin state and transcriptional repression of oncogenes like those driven by the androgen receptor.

  • This compound: A Bromodomain Inhibitor this compound targets the bromodomain, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. By occupying the bromodomain, this compound prevents p300/CBP from localizing to acetylated chromatin regions. This disrupts the assembly of transcriptional machinery at gene enhancers, thereby inhibiting the expression of target genes, including those regulated by AR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action and a general workflow for evaluating these inhibitors.

HAT_vs_BRD_Inhibition Mechanism of Action: A-485 vs. This compound cluster_0 A-485 (HAT Inhibition) cluster_1 This compound (Bromodomain Inhibition) A485 A-485 p300_CBP_HAT p300/CBP HAT Domain A485->p300_CBP_HAT Competes with Acetyl-CoA Histone Histone Tail p300_CBP_HAT->Histone Acetylation Acetylated_Histone Acetylated Histone (H3K27ac) AR_Signaling_A485 AR-driven Gene Transcription (Repressed) Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP_HAT Binds Acetylated_Histone->AR_Signaling_A485 Activates CBP_IN_1 This compound p300_CBP_BRD p300/CBP Bromodomain CBP_IN_1->p300_CBP_BRD Blocks Binding AR_Signaling_CBP1 AR-driven Gene Transcription (Repressed) p300_CBP_BRD->AR_Signaling_CBP1 Activates Acetylated_Histone_BRD Acetylated Histone (H3K27ac) Acetylated_Histone_BRD->p300_CBP_BRD Recognized by

Caption: A-485 inhibits the catalytic HAT domain, while this compound targets the bromodomain.

Experimental_Workflow Experimental Workflow for Inhibitor Comparison cluster_assays Cellular Assays start Prostate Cancer Cell Lines (e.g., LNCaP, 22Rv1) treatment Treatment with This compound or A-485 (Dose-response) start->treatment viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis western Western Blot (H3K27ac, AR, PARP) treatment->western qpcr qRT-PCR (AR target genes: PSA, TMPRSS2) treatment->qpcr data_analysis Data Analysis and Comparison (IC50/EC50 determination) viability->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis

References

A Head-to-Head Battle for Epigenetic Control: Comparing the Efficacy of CBP/p300-IN-1 and dCBP-1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 are prized targets. Their dysregulation is a hallmark of various cancers, making them the focus of intense therapeutic development. Two distinct strategies have emerged to modulate their activity: inhibition and degradation. This guide provides a comprehensive comparison of a key inhibitor, CBP/p300-IN-1 (also known as Inobrodib or CCS1477), and a potent degrader, dCBP-1, offering researchers a detailed overview of their mechanisms, efficacy, and the experimental protocols to evaluate them.

This compound is a potent and selective inhibitor that targets the bromodomain of p300/CBP.[1][2] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, a key mechanism for localizing proteins to specific chromatin regions. By blocking this interaction, this compound disrupts the recruitment of p300/CBP to chromatin, thereby inhibiting the expression of key oncogenes like MYC and the androgen receptor (AR).[3][4]

In contrast, dCBP-1 is a heterobifunctional degrader, a class of molecules designed to eliminate target proteins entirely. It operates through the Proteolysis Targeting Chimera (PROTAC) technology.[5][6] One end of the dCBP-1 molecule binds to p300/CBP, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of p300/CBP, marking them for destruction by the proteasome. The result is the near-complete and rapid removal of these proteins from the cell.[5][6]

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference in their mechanisms of action leads to distinct biological consequences. While inhibitors like this compound block a specific function (bromodomain-mediated interactions), the p300/CBP protein remains intact, potentially allowing for other functions to persist. Degraders like dCBP-1, however, lead to the wholesale removal of the target protein, ablating all of its functions.

Inhibitor_vs_Degrader cluster_inhibitor This compound (Inhibitor) cluster_degrader dCBP-1 (Degrader) IN1 This compound BRD_I Bromodomain IN1->BRD_I Binds to & Blocks p300_CBP_I p300/CBP Protein HAT_I HAT Domain Gene_I Target Gene Expression (e.g., MYC, AR) BRD_I->Gene_I Inhibition of Recruitment dCBP1 dCBP-1 p300_CBP_D p300/CBP Protein dCBP1->p300_CBP_D Binds to CRBN CRBN (E3 Ligase) dCBP1->CRBN Recruits Proteasome Proteasome p300_CBP_D->Proteasome Targeted to CRBN->p300_CBP_D Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Figure 1. Mechanisms of Action.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound (Inobrodib/CCS1477) and dCBP-1. It is important to note that the data are compiled from different studies and cell lines, which can influence the results.

Table 1: this compound (Inobrodib/CCS1477) Efficacy Data

ParameterTargetValueCell Line/Assay
Kdp300 Bromodomain1.3 nMBiochemical Assay
KdCBP Bromodomain1.7 nMBiochemical Assay
GI50Cell Proliferation49 nMVCaP (Prostate Cancer)
GI50Cell Proliferation96 nM22Rv1 (Prostate Cancer)
GI50Cell Proliferation150 nMLNCaP-AR (Prostate Cancer)
GI50Cell Proliferation230 nMLNCaP (Prostate Cancer)

Data sourced from references[3][7].

Table 2: dCBP-1 Efficacy Data

ParameterTarget/EffectValueCell LineTreatment Time
IC50Cell Viability4.8 nMRS4;11 (Leukemia)4 days
Degradationp300/CBPNear-completeMM1S (Multiple Myeloma)6 hours (10-1000 nM)
Degradationp300/CBPNear-completeMM1R (Multiple Myeloma)6 hours
Degradationp300/CBPNear-completeKMS-12-BM (Multiple Myeloma)6 hours
Degradationp300/CBPNear-completeHAP1 (Haploid Cell Line)6 hours (10-1000 nM)
Degradationp300/CBPNear-completeHAP1 (Haploid Cell Line)1 hour (250 nM)

Data sourced from references[5][6].

Studies suggest that degraders like dCBP-1 are often more potent at inducing cell death in cancer cell lines compared to inhibitors.[8] This is likely due to the complete removal of the target protein, which can have a more profound and sustained effect on downstream oncogenic signaling pathways.

Experimental Protocols

To aid researchers in the evaluation and comparison of these and similar compounds, detailed methodologies for key experiments are provided below.

Experimental Workflow: Compound Efficacy Testing

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound or dCBP-1 Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint->Viability Protein Western Blot (p300/CBP levels, H3K27ac) Endpoint->Protein Chromatin ChIP-seq (H3K27ac occupancy) Endpoint->Chromatin Data Data Analysis & Comparison Viability->Data Protein->Data Chromatin->Data

Figure 2. General experimental workflow.
Detailed Methodologies

1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[9]

  • Materials:

    • Opaque-walled multiwell plates (96-well or 384-well)

    • Mammalian cells in culture medium

    • CellTiter-Glo® Reagent (Promega)

    • Luminometer

  • Protocol:

    • Plate cells in opaque-walled multiwell plates at a desired density and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds (this compound or dCBP-1) in culture medium.

    • Add the compound dilutions to the experimental wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plates for the desired period (e.g., 72 hours).

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate IC50 or GI50 values from the dose-response curves.

2. Western Blot for p300/CBP Degradation and Histone Acetylation

This technique is used to detect and quantify the levels of specific proteins in a sample.[10]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p300, anti-CBP, anti-H3K27ac, anti-Histone H3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Treat cells with the compounds for the desired time and concentrations.

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or total histone H3).

3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

ChIP-seq is a powerful method to identify the genome-wide occupancy of DNA-binding proteins or the location of histone modifications.[11]

  • Materials:

    • Formaldehyde (B43269) for cross-linking

    • Glycine for quenching

    • Cell lysis and nuclear lysis buffers

    • Sonicator

    • ChIP-grade antibody against H3K27ac

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • RNase A and Proteinase K

    • DNA purification kit

    • Library preparation kit for sequencing

    • Next-generation sequencer

  • Protocol:

    • Treat cells with the compounds as required.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into small fragments (200-500 bp) using sonication.

    • Immunoprecipitate the chromatin with an antibody specific for H3K27ac overnight at 4°C.

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA.

    • Prepare a DNA library for sequencing according to the manufacturer's protocol.

    • Sequence the library on a next-generation sequencing platform.

    • Analyze the sequencing data to identify regions with changes in H3K27ac occupancy.

Conclusion

Both this compound and dCBP-1 represent valuable tools for researchers studying the roles of p300/CBP in health and disease. The choice between an inhibitor and a degrader will depend on the specific research question. Inhibitors are useful for dissecting the function of specific protein domains, while degraders offer a more complete and often more potent ablation of the target protein's function. The experimental protocols outlined in this guide provide a robust framework for the direct comparison of these and other emerging p300/CBP-targeting compounds, enabling researchers to make informed decisions for their preclinical studies.

References

A Comparative Guide to the Selectivity Profile of CBP/p300-IN-1 Against Other Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and chemical biology, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of CBP/p300-IN-1, a potent inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300, against other bromodomain-containing proteins. The data presented herein is essential for interpreting experimental results and guiding the development of next-generation epigenetic modulators.

Selectivity Profile of this compound and Comparator Compounds

This compound, also identified as compound 32h in its discovery publication, demonstrates potent inhibition of the CBP bromodomain with a reported IC50 of 37 nM in a biochemical AlphaScreen assay.[1] The compound has been described as exhibiting high selectivity for CBP/p300 over other bromodomains.[1] The following table summarizes the inhibitory activity of this compound and other well-characterized CBP/p300 inhibitors against a panel of bromodomains, providing a clear comparison of their selectivity profiles.

Inhibitor Target Bromodomain IC50 / Kd (nM) Assay Type Selectivity Notes
This compound (32h) CBP37AlphaScreenHigh selectivity for CBP/EP300 over other bromodomains reported.[1]
I-CBP112 CBP151 (Kd)ITCDemonstrates 37-fold and 132-fold selectivity for CBP over BRD4(1) and BRD4(2), respectively.
p300167 (Kd)ITC
SGC-CBP30 CBP21 (Kd)Reported to have over 30-fold selectivity for CBP/p300 compared to other bromodomains.[2]
p30032 (Kd)Weak activity for the second bromodomains of BET proteins and no detectable binding to BRDT.[2]
GNE-049 CBP1.1BiochemicalA potent and selective inhibitor of CBP.
p3002.3Biochemical
CCS1477 CBP1.7 (Kd)BROMOscanDemonstrates minimal binding to BRD2, BRD3, BRD4, and BRD9.
p3001.3 (Kd)BROMOscan

Experimental Methodologies

The determination of the selectivity profile of bromodomain inhibitors relies on robust and sensitive biochemical and biophysical assays. The most common methods employed for this compound and its comparators are AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of an inhibitor to disrupt the interaction between a bromodomain and its cognate acetylated peptide ligand.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In a typical setup for a CBP/p300 bromodomain assay, a biotinylated acetylated histone peptide is bound to streptavidin-coated Donor beads, and a His-tagged CBP or p300 bromodomain protein is bound to Nickel-chelate coated Acceptor beads. When the bromodomain and the acetylated peptide interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor, such as this compound, will disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaScreen signal.

Detailed Protocol:

  • Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA). Serial dilutions of the test inhibitor (e.g., this compound) are prepared, typically in DMSO, and then further diluted in the assay buffer.

  • Assay Plate Preparation: The assay is performed in a low-volume 384-well plate. The test inhibitor dilutions are added to the wells.

  • Addition of Bromodomain and Peptide: A pre-mixed solution of the His-tagged CBP or p300 bromodomain and the biotinylated acetylated histone peptide is added to the wells containing the inhibitor. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Addition of Beads: A suspension of Ni-NTA coated Acceptor beads is added, followed by an incubation period to allow binding to the His-tagged bromodomain. Subsequently, a suspension of streptavidin-coated Donor beads is added, followed by a final incubation in the dark.

  • Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. The IC50 value, representing the concentration of inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay used to measure the binding of an inhibitor to a bromodomain.

Principle: This assay involves a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore (like allophycocyanin, APC). The CBP/p300 bromodomain is typically tagged (e.g., with GST) and labeled with an antibody conjugated to the donor fluorophore. The acetylated peptide is biotinylated and bound to streptavidin conjugated to the acceptor fluorophore. When the bromodomain and peptide interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. The FRET signal is measured after a time delay to reduce background fluorescence. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.

Detailed Protocol:

  • Reagent Preparation: Reagents are prepared in a suitable TR-FRET assay buffer. Serial dilutions of the inhibitor are prepared.

  • Assay Reaction: In a microplate, the tagged CBP/p300 bromodomain, the biotinylated acetylated peptide, and the inhibitor dilutions are combined.

  • Detection Reagent Addition: A mixture of the donor-labeled antibody and the acceptor-labeled streptavidin is added to the wells.

  • Incubation: The plate is incubated at room temperature to allow for the binding of all components.

  • Signal Reading: The plate is read on a TR-FRET compatible plate reader, with excitation of the donor and measurement of emission from both the donor and acceptor at specific wavelengths after a time delay. The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the resulting dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To provide a broader context for the therapeutic targeting of CBP/p300, the following diagrams illustrate the role of these coactivators in the Wnt signaling pathway and a general workflow for screening bromodomain inhibitors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for Ub Ubiquitination & Degradation Beta_Catenin->Ub Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds CBP_p300 CBP/p300 TCF_LEF->CBP_p300 recruits Target_Genes Target Gene Transcription CBP_p300->Target_Genes activates

Caption: Role of CBP/p300 in the Canonical Wnt Signaling Pathway.

Bromodomain_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., AlphaScreen or TR-FRET) vs. CBP/p300 Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Panel Selectivity Profiling (Screening against a panel of bromodomains) Dose_Response->Selectivity_Panel Lead_Compound Identification of Potent & Selective Lead Compound (e.g., this compound) Selectivity_Panel->Lead_Compound Cellular_Assays Cellular Target Engagement & Functional Assays Lead_Compound->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: General Workflow for Bromodomain Inhibitor Screening and Selectivity Profiling.

References

A Comparative Analysis of CBP/p300 HAT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key CBP/p300 histone acetyltransferase (HAT) inhibitors. It summarizes their performance based on experimental data, details common experimental protocols, and visualizes relevant biological pathways.

The homologous proteins, CREB-binding protein (CBP) and p300, are crucial transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] They function as histone acetyltransferases (HATs), catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone tails and other non-histone proteins.[3][4] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates gene transcription.[5] Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[5][6]

This guide focuses on a comparative analysis of small molecule inhibitors targeting the HAT activity of CBP/p300, providing a valuable resource for selecting the appropriate tool compounds for research and preclinical studies.

Performance Comparison of CBP/p300 HAT Inhibitors

The following tables summarize the biochemical and cellular potency of several widely studied CBP/p300 HAT inhibitors. The data has been compiled from various published studies to provide a comparative overview.

InhibitorTarget Domainp300 IC₅₀ (nM)CBP IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)Notes
A-485 HAT60[7]2.6[8]Varies by cell line (e.g., ~350 in 22Rv1)[9]Acetyl-CoA competitive inhibitor.[8]
iP300w HAT15.8[10]--Data on cellular activity is limited in the reviewed literature.
CPI-1612 HAT<0.5[4][11]2.9[4][11]<7.9 (JEKO-1 cells)[4][11]Orally bioavailable with demonstrated in vivo activity.[11]
C646 HAT--Induces apoptosis in prostate cancer cell lines.[12]An early probe, but may have off-target effects.
GNE-049 Bromodomain--Suppresses cell growth in ER+ breast cancer cells.[13]Targets the acetyl-lysine binding bromodomain, not the HAT domain directly.
CCS1477 Bromodomain--Potent inhibitor of proliferation in castrate-resistant prostate cancer cell lines.[9]Orally active and investigated for its effect on AR and c-Myc.[9]
I-CBP112 Bromodomain167 (KD)[12]151 (KD)[12]Impairs colony formation in leukemic cell lines.[12]Selective for CBP/p300 bromodomains over other bromodomains.[12]

IC₅₀ values can vary depending on assay conditions, such as substrate and acetyl-CoA concentrations. KD represents the dissociation constant.

Key Signaling Pathways Involving CBP/p300

CBP/p300 are integral components of several major signaling pathways that regulate gene expression. Their inhibition can therefore have profound effects on cellular function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds CBP_p300 CBP/p300 TCF_LEF->CBP_p300 recruits TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) CBP_p300->TargetGenes activates

Canonical Wnt/β-catenin Signaling Pathway involving CBP/p300.

In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus leads to its association with TCF/LEF transcription factors.[3] This complex then recruits CBP/p300, whose HAT activity is essential for the transcriptional activation of Wnt target genes that drive cell proliferation.[9]

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates CBP_p300 CBP/p300 NFkB_active->CBP_p300 recruits CBP_p300->NFkB_active acetylates TargetGenes Target Gene Transcription (e.g., anti-apoptotic genes) CBP_p300->TargetGenes activates

NF-κB Signaling Pathway and the Role of CBP/p300.

CBP/p300 also act as co-activators for the NF-κB transcription factor.[1][2] Upon activation by various stimuli, NF-κB translocates to the nucleus and recruits CBP/p300.[1] The HAT activity of CBP/p300 acetylates both histones at target gene promoters and the p65 subunit of NF-κB itself, enhancing its transcriptional activity and promoting the expression of genes involved in inflammation, immunity, and cell survival.[1][2]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of CBP/p300 inhibitors. Below are detailed methodologies for key assays.

Histone Acetyltransferase (HAT) Assay (In Vitro)

This assay directly measures the enzymatic activity of CBP/p300 and the inhibitory effect of compounds.

Materials:

  • Recombinant human CBP or p300 enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Test inhibitors dissolved in DMSO

  • Detection reagent (e.g., antibody specific for acetylated histone, or a fluorescent developer for detecting Co-enzyme A)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and the test inhibitor at various concentrations.

  • Add recombinant CBP or p300 enzyme to initiate the reaction.

  • Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Add Acetyl-CoA to start the acetylation reaction.

  • Stop the reaction using a suitable stop solution (e.g., containing EDTA or a developer reagent).

  • Quantify the level of histone acetylation using an appropriate detection method, such as ELISA, TR-FRET, or a fluorescence-based readout.

  • Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT/Resazurin)

This assay assesses the effect of CBP/p300 inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[14]

  • For the Resazurin assay, add Resazurin solution and incubate for 1-4 hours at 37°C.[15]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[14]

  • Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for Histone Acetylation

This technique is used to measure the levels of specific histone acetylation marks in cells treated with CBP/p300 inhibitors.

Materials:

  • Cells treated with inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., acetyl-H3K27). A parallel blot should be incubated with an antibody for total histone H3 as a loading control.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel CBP/p300 HAT inhibitor.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochemical_assay Biochemical HAT Assay (Determine IC₅₀) selectivity_panel Selectivity Profiling (Other HATs, Bromodomains) biochemical_assay->selectivity_panel cell_viability Cell Viability/Proliferation Assay (Determine cellular IC₅₀) biochemical_assay->cell_viability Lead Compound western_blot Western Blot (Target engagement - e.g., H3K27ac) cell_viability->western_blot pk_pd Pharmacokinetics/ Pharmacodynamics cell_viability->pk_pd Preclinical Candidate gene_expression Gene Expression Analysis (qPCR/RNA-seq) western_blot->gene_expression xenograft Xenograft Tumor Models (Efficacy) pk_pd->xenograft

References

Assessing the In Vitro Specificity of CBP/p300 Bromodomain Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 are prominent therapeutic targets. Their bromodomains, which recognize acetylated lysine (B10760008) residues on histones and other proteins, are crucial for the regulation of gene expression. Small molecule inhibitors targeting these bromodomains, such as CBP/p300-IN-1, have emerged as valuable tools for cancer research. This guide provides an objective comparison of the in vitro specificity of CBP/p300 bromodomain inhibitors, with a focus on the methodologies used to assess their performance against other alternatives.

Due to the limited publicly available specificity data for this compound, this guide will utilize data from other well-characterized CBP/p300 bromodomain inhibitors as a reference for comparison. This approach will provide researchers, scientists, and drug development professionals with a framework for evaluating the specificity of this class of compounds.

Comparative In Vitro Potency and Selectivity of CBP/p300 Bromodomain Inhibitors

The following tables summarize the quantitative data for several notable CBP/p300 bromodomain inhibitors. This data is essential for comparing their potency and selectivity against other bromodomain-containing proteins, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, which are common off-targets.

Table 1: In Vitro Potency of CBP/p300 Bromodomain Inhibitors

InhibitorTargetAssay TypeIC50/Kd (nM)Citation
This compound p300Biochemical49[1]
I-CBP112 CBPITC151[1][2]
p300ITC167[1][2]
GNE-049 CBPBiochemical1.1[1]
p300Biochemical2.3[1]
CCS1477 p300/CBPBiochemical1.3 / 1.7[3]
GNE-272 CBPBiochemical20[4]
p300Biochemical30[4]

Table 2: Selectivity of CBP/p300 Bromodomain Inhibitors Against BRD4

InhibitorTargetSelectivity over BRD4 (fold)Citation
CCS1477 p300/CBP>170[3][5]
GNE-049 CBP/p300>3,850Not specified
GNE-272 CBP/p300>100[4]

Key Signaling Pathway and Mechanism of Inhibition

CBP and p300 are critical co-activators in various signaling pathways. They are recruited to chromatin by transcription factors, where their intrinsic histone acetyltransferase (HAT) activity acetylates histone tails. This acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery, ultimately resulting in gene expression. Bromodomain inhibitors competitively bind to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, preventing its interaction with acetylated histones and disrupting the downstream transcriptional activation.

CBP_p300_Signaling_Pathway CBP/p300 Signaling Pathway and Inhibition TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 Recruits Histones Histones CBP_p300->Histones HAT Activity Ac_Histones Acetylated Histones CBP_p300->Ac_Histones Binds to Bromodomain Histones->Ac_Histones Acetylation Transcriptional_Machinery Transcriptional Machinery Ac_Histones->Transcriptional_Machinery Recruits Gene_Expression Gene Expression Transcriptional_Machinery->Gene_Expression Initiates Inhibitor This compound Inhibitor->CBP_p300 Inhibits Bromodomain

Caption: CBP/p300 pathway and inhibitor action.

Experimental Workflow for Specificity Assessment

A systematic approach is employed to characterize the in vitro specificity of a CBP/p300 inhibitor. This typically involves a primary biochemical screen to determine potency against the target, followed by broader panel screening to assess selectivity against other related and unrelated proteins. Finally, cellular assays are used to confirm on-target activity in a more physiological context.

Experimental_Workflow Inhibitor Specificity Assessment Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Primary_Screen Primary Biochemical Screen (e.g., AlphaScreen, HTRF) Determine IC50 for CBP/p300 Selectivity_Panel Broad Selectivity Panel (e.g., BROMOscan) Screen against other bromodomains Primary_Screen->Selectivity_Panel Thermodynamic_Validation Thermodynamic Validation (e.g., ITC) Determine Kd for hits Selectivity_Panel->Thermodynamic_Validation Target_Engagement Target Engagement (e.g., CETSA, NanoBRET) Confirm binding in cells Thermodynamic_Validation->Target_Engagement Functional_Readout Functional Readout (e.g., Western Blot for H3K27ac) Measure downstream effects Target_Engagement->Functional_Readout Anti_proliferative_Assay Anti-proliferative Assays (e.g., CellTiter-Glo) Determine cellular potency (GI50) Functional_Readout->Anti_proliferative_Assay

References

A Head-to-Head Comparison: Cross-Validation of CBP/p300 Inhibitor Effects with siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inhibiting CBP/p300

The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional coactivators involved in a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3][4] Inhibition of CBP/p300 function is primarily achieved through two distinct methodologies: small molecule inhibitors, such as CBP/p300-IN-1 and others like A-485 and C646, and genetic knockdown using small interfering RNA (siRNA).

This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific experimental goals.

Dueling Mechanisms: Catalytic Inhibition vs. Protein Depletion

The fundamental difference between small molecule inhibitors and siRNA lies in their mechanism of action. Small molecule inhibitors typically target the enzymatic activity of CBP/p300, while siRNA prevents the protein from being produced altogether.

CBP/p300 Small Molecule Inhibitors function by binding to specific domains of the CBP/p300 proteins.[5] For instance, inhibitors like A-485 and C646 are competitive inhibitors that target the histone acetyltransferase (HAT) domain, preventing the acetylation of histone and non-histone protein substrates.[3][6] Others, like I-CBP112, target the bromodomain, which is responsible for recognizing acetylated lysine (B10760008) residues, thereby disrupting protein-protein interactions.[7] This inhibition is typically rapid and reversible upon removal of the compound.[6]

siRNA-mediated knockdown operates via the RNA interference (RNAi) pathway.[6] A synthetic double-stranded siRNA molecule, designed to be complementary to the mRNA sequence of CBP or p300, is introduced into the cell.[6] The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target mRNA.[6] This leads to the degradation of the mRNA and a subsequent reduction in the synthesis of the CBP or p300 protein.[6] The effect is a sustained loss of the target protein, with a slower onset as it relies on the turnover of existing protein.[6]

Figure 1. Mechanisms of CBP/p300 Inhibition cluster_inhibitor Small Molecule Inhibitor (e.g., this compound) cluster_siRNA siRNA Knockdown inhibitor Inhibitor cbp_p300_protein_inhibitor CBP/p300 Protein (Active) inhibitor->cbp_p300_protein_inhibitor Binds to HAT or Bromodomain inhibited_protein CBP/p300 Protein (Inactive) cbp_p300_protein_inhibitor->inhibited_protein acetylation_inhibitor Histone Acetylation inhibited_protein->acetylation_inhibitor Blocks gene_transcription_inhibitor Gene Transcription acetylation_inhibitor->gene_transcription_inhibitor Prevents siRNA siRNA risc RISC Complex siRNA->risc cbp_p300_mrna CBP/p300 mRNA degraded_mrna Degraded mRNA cbp_p300_mrna->degraded_mrna Cleavage risc->cbp_p300_mrna Targets no_protein No CBP/p300 Protein Synthesis degraded_mrna->no_protein Leads to acetylation_siRNA Histone Acetylation no_protein->acetylation_siRNA Prevents gene_transcription_siRNA Gene Transcription acetylation_siRNA->gene_transcription_siRNA Prevents

Caption: Mechanisms of CBP/p300 Inhibition.

At a Glance: Small Molecule Inhibitor vs. siRNA Knockdown

FeatureSmall Molecule Inhibitor (e.g., this compound)siRNA Knockdown
Mechanism of Action Competitively inhibits the acetyl-CoA binding site of the p300/CBP HAT domain or the bromodomain, blocking enzymatic activity or protein interactions.[6]Mediates sequence-specific degradation of CBP/p300 mRNA, leading to reduced protein expression.[6]
Target Protein (enzymatic domain or interaction domain)mRNA
Onset of Effect Rapid (within hours)[6]Slower (requires mRNA and protein turnover, typically 24-72 hours)[6]
Duration of Effect Reversible upon compound removal[6]Long-lasting, dependent on cell division and siRNA stability[6]
Specificity Primarily targets the HAT or bromodomain of p300 and the highly homologous CBP. May have off-target effects on other proteins.[6]Highly specific to the target mRNA sequence, but off-target effects on genes with partial sequence homology are possible.[6]
Delivery Cell-permeable compound, added directly to cell culture media.[6]Requires a transfection reagent to deliver the siRNA into the cells.[6]
Typical Applications Acute inhibition studies, dose-response curves, validation of HAT activity-dependent phenotypes.[6]Studies requiring sustained loss of p300/CBP function, investigation of non-enzymatic (e.g., scaffolding) roles.[6]

Performance Comparison: Experimental Data

The following tables summarize quantitative data from various studies, offering a glimpse into the comparative efficacy of CBP/p300 inhibitors and siRNA knockdown.

Table 1: Effects on Cell Viability and Proliferation
TreatmentCell LineAssayResultCitation
p300/CBP siRNA Ewing Sarcoma (SKES1, A4573, TC71)Cell ViabilitySignificant reduction in cell viability at 72 hours.[8]
p300/CBP siRNA Pancreatic Cancer (PSN1, MIAPaCa2)Cell Viability (WST-8) & BrdUSignificant decrease in cell viability and proliferation at 72 hours.[9]
A-485 (p300/CBP HATi) Multiple Cancer Cell LinesProliferationEC50 of 1-3 μM against several tumor cell lines.[2]
CCS1477 (p300/CBP BDi) Prostate Cancer (22Rv1, C4-2)Cell ProliferationInhibits cell proliferation in a dose-dependent manner.[10]
Table 2: Effects on Gene Expression
TreatmentCell LineTarget Gene(s)ResultCitation
CBP or p300 siRNA HeLaHistone H2B, H440-60% reduction in mRNA expression.[11]
p300/CBP siRNA Ewing Sarcoma (SKES1, A4573)EWS::FLI1 regulated genes (NR0B1, MEIS1, c-MYC, ID2)Decreased expression of target genes at 48 hours.[8]
A-485 (p300/CBP HATi) Breast Cancer (MCF-7)Estrogen-regulated genesGlobally inhibits expression, similar to EP300 knockdown.[12]
CCS1477 (p300/CBP BDi) Prostate CancerAR-driven and C-MYC driven transcriptsRecapitulated the effects of p300/CBP siRNA knockdown, reducing expression.[10]
Table 3: Effects on Histone Acetylation
TreatmentCell LineHistone Mark(s)ResultCitation
CBP or p300 siRNA HeLaH3 & H4 acetylation at H2B & H4 promoters35-60% reduction in acetylation levels.[11]
p300/CBP siRNA Ewing SarcomaacH3K18, acH3K27Decreased levels of acetylated histone markers at 48 hours.[8]
A-485 (p300/CBP HATi) Multiple Cell LinesH3K27Ac, H3K18AcSelective inhibition of H3K27 and H3K18 acetylation.[13]
C646 (p300/CBP HATi) Pancreatic CancerH3K18Ac, H3K27AcDownregulation of acetylated H3K18 and H3K27.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments cited in the comparison of CBP/p300 inhibitors and siRNA knockdown.

Figure 2. Experimental Workflow for Comparative Analysis start Cell Culture treatment Treatment start->treatment inhibitor CBP/p300 Inhibitor treatment->inhibitor siRNA CBP/p300 siRNA treatment->siRNA control Vehicle/Control siRNA treatment->control harvest Harvest Cells inhibitor->harvest siRNA->harvest control->harvest analysis Downstream Analysis harvest->analysis western Western Blot (Protein Levels, Histone Acetylation) analysis->western qpcr qPCR (mRNA Expression) analysis->qpcr chip ChIP-seq (Genomic Localization, Histone Acetylation) analysis->chip phenotype Phenotypic Assays (Viability, Apoptosis) analysis->phenotype results Comparative Data Analysis western->results qpcr->results chip->results phenotype->results

Caption: Experimental Workflow for Comparative Analysis.

Protocol 1: siRNA Knockdown of CBP/p300 and Verification by Western Blot
  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.

  • siRNA Transfection:

    • Dilute CBP and/or p300-specific siRNAs (and a non-targeting control siRNA) in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate cells for 48-72 hours post-transfection.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% IGEPAL, 0.1% SDS, 0.5% Na deoxycholate) containing protease inhibitors.[5]

    • Determine protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20-40 µg of protein lysate on an 8% SDS-PAGE gel.[5]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Cell Treatment: Treat cells with the CBP/p300 inhibitor or transfect with siRNA as described above for the desired time period (e.g., 24-48 hours).

  • RNA Extraction:

    • Lyse cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).[15]

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[16]

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.[15]

    • Run the qPCR reaction in a real-time thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).[16]

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking:

    • Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.[17]

    • Quench the reaction with 0.125 M glycine.[17]

  • Cell Lysis and Chromatin Sonication:

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[18]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin with a ChIP-grade antibody against CBP, p300, or a specific histone modification (e.g., H3K27ac) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analysis:

    • Analyze the enriched DNA by qPCR (ChIP-qPCR) using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[19]

CBP/p300 in the Transcriptional Activation Pathway

CBP and p300 are master regulators of gene expression. They are recruited to gene promoters and enhancers by DNA-bound transcription factors.[2] Once recruited, their HAT activity acetylates histones, leading to a more open chromatin structure that is permissive for transcription.[20] They also act as scaffolds, recruiting components of the basal transcription machinery, such as RNA Polymerase II, to initiate gene transcription.[1]

Figure 3. Role of CBP/p300 in Transcriptional Activation tf Transcription Factor enhancer Enhancer/Promoter DNA tf->enhancer Binds to cbp_p300 CBP/p300 tf->cbp_p300 Recruits histones Histones (Compacted Chromatin) cbp_p300->histones Acetylation (HAT activity) pol2 RNA Polymerase II & Basal Factors cbp_p300->pol2 Recruits (Scaffold) acetylated_histones Acetylated Histones (Relaxed Chromatin) histones->acetylated_histones transcription Gene Transcription acetylated_histones->transcription pol2->transcription

Caption: Role of CBP/p300 in Transcriptional Activation.

Conclusion: Choosing the Right Tool for the Job

Both small molecule inhibitors and siRNA knockdown are powerful tools for studying the function of CBP/p300. The choice between them depends largely on the specific research question.

  • Small molecule inhibitors are ideal for acute, dose-dependent studies and for investigating the role of the enzymatic HAT activity. Their rapid and reversible nature allows for precise temporal control of CBP/p300 inhibition.[6]

  • siRNA knockdown is the method of choice for long-term studies requiring sustained loss of CBP/p300 protein. This approach is also crucial for dissecting the non-enzymatic, scaffolding functions of these coactivators.[6]

References

A Comparative Guide to CBP/p300-IN-1 and Other Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CBP/p300-IN-1 with other key epigenetic modulators, including other CBP/p300 inhibitors, Bromodomain and Extra-Terminal (BET) inhibitors, and Histone Deacetylase (HDAC) inhibitors. The information is curated to assist researchers in making informed decisions for their drug discovery and development projects.

Introduction to CBP/p300 and Epigenetic Modulation

The paralogous proteins, CREB-binding protein (CBP) and p300, are crucial transcriptional co-activators that play a central role in regulating gene expression. They function as histone acetyltransferases (HATs), catalyzing the acetylation of histone tails, which generally leads to a more open chromatin structure and transcriptional activation.[1] Dysregulation of CBP/p300 activity is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[2]

Epigenetic modulators that target CBP/p300 can be broadly categorized based on their mechanism of action, primarily targeting either the histone acetyltransferase (HAT) domain or the bromodomain. Bromodomains are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, tethering the CBP/p300 complex to chromatin.

This guide will compare this compound, a CBP/EP300 bromodomain inhibitor, with other inhibitors targeting the CBP/p300 axis, as well as with inhibitors of other major classes of epigenetic regulators like BET proteins and HDACs.

Data Presentation: Quantitative Comparison of Epigenetic Modulators

The following tables summarize the biochemical and cellular potency of this compound and a selection of other epigenetic modulators. It is important to note that the data is compiled from various sources, and direct head-to-head comparisons under identical experimental conditions are limited.

A Note on this compound Data: Publicly available quantitative data for this compound is limited. The data presented below is for closely related compounds from the same chemical series or for compounds with a similar mechanism of action to provide a useful comparison. Specifically, data for CBP/p300-IN-12 , a potent and selective covalent inhibitor of p300/CBP, is included.[3]

Table 1: Biochemical Potency of CBP/p300 Inhibitors

InhibitorTarget DomainIC50 (CBP, nM)IC50 (p300, nM)Reference(s)
CBP/p300-IN-12 HAT-166[3]
A-485 HAT2.69.8[4]
C646 HAT-400 (Ki)[5]
GNE-049 Bromodomain1.1-[6]
SGC-CBP30 Bromodomain2138[5]
PF-CBP1 Bromodomain125363

Table 2: Cellular Potency of CBP/p300 Inhibitors

InhibitorCell LineAssayEC50 / GI50Reference(s)
CBP/p300-IN-12 PC-3H3K27Ac Inhibition37 nM[3]
LNCaP-FGCAntiproliferative87 nM[3]
DU-145Antiproliferative1.37 µM[3]
A-485 PC-3H3K27Ac Inhibition103 nM[2]
P300/CBP-IN-5 PC-3H3K27Ac Inhibition4.6 nM[7]
LNCaP-FGCAntiproliferative14.8 nM[7]

Table 3: Biochemical and Cellular Potency of BET Inhibitors

InhibitorTargetIC50 (BRD4(1), nM)Cell LineGI50 (nM)Reference(s)
JQ1 BET Bromodomains77NMC-
OTX015 (Birabresib) BET Bromodomains92Various10-19 (EC50)[8]

Table 4: Biochemical and Cellular Potency of HDAC Inhibitors

InhibitorTarget ClassIC50 (HDAC1, nM)Cell LineGI50 (µM)Reference(s)
SAHA (Vorinostat) Pan-HDAC33HeLa~1
Romidepsin (FK228) Class I HDAC36Biliary Tract Cancer0.003-0.015[9]

Signaling Pathways and Experimental Workflows

CBP/p300 Signaling Pathway

CBP and p300 are key integrators of multiple signaling pathways that are crucial for cellular processes such as proliferation, differentiation, and apoptosis. They are recruited by a multitude of transcription factors to regulate gene expression. Inhibition of CBP/p300 can therefore have profound effects on these pathways.

CBP_p300_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_inhibitors Epigenetic Modulators GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors Hormones Hormones Hormones->Receptors Cytokines Cytokines Cytokines->Receptors KinaseCascades Kinase Cascades (e.g., MAPK, PI3K/Akt) Receptors->KinaseCascades TFs Transcription Factors (e.g., p53, MYC, NF-κB, AP-1) KinaseCascades->TFs CBP_p300 CBP/p300 TFs->CBP_p300 Recruitment Chromatin Chromatin CBP_p300->Chromatin Histone Acetylation GeneExpression Gene Expression Chromatin->GeneExpression Transcriptional Regulation CBP_p300_I This compound CBP_p300_I->CBP_p300 Inhibition BETi BET Inhibitors BETi->GeneExpression Inhibition of 'Reader' function HDACi HDAC Inhibitors HDACi->Chromatin Prevents Deacetylation

Caption: Overview of CBP/p300 signaling and points of intervention by epigenetic modulators.

Experimental Workflow for Inhibitor Characterization

The characterization of epigenetic modulators typically involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow start Start: Compound Synthesis biochemical_assay Biochemical Assay (e.g., TR-FRET, AlphaLISA) Determine IC50 start->biochemical_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI50/IC50 biochemical_assay->cell_viability target_engagement Cellular Target Engagement (e.g., Western Blot for H3K27Ac) Determine EC50 cell_viability->target_engagement gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) target_engagement->gene_expression chromatin_binding Chromatin Binding Analysis (e.g., ChIP-seq) gene_expression->chromatin_binding in_vivo In Vivo Efficacy Studies (Xenograft Models) chromatin_binding->in_vivo end End: Candidate Selection in_vivo->end

Caption: A typical experimental workflow for the preclinical evaluation of epigenetic inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments cited in the evaluation of epigenetic modulators.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, JQ1, SAHA) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

Western Blot for Histone Acetylation

This method is used to detect changes in the levels of specific histone modifications following inhibitor treatment.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3 Lys27) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the genomic locations where a specific protein, such as a transcription factor or a modified histone, is bound.

  • Cross-linking: Treat cells with the inhibitor. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., H3K27Ac, BRD4).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Comparison and Conclusion

  • CBP/p300 Inhibitors (e.g., this compound/-12, A-485, C646): These inhibitors directly target the HAT or bromodomain activity of CBP/p300. HAT inhibitors block the "writer" function, preventing the addition of acetyl marks, while bromodomain inhibitors block the "reader" function, preventing the recruitment of the acetyltransferase to chromatin. The choice between a HAT and a bromodomain inhibitor may depend on the specific biological context and the desired downstream effects. For instance, CBP/p300-IN-12, a covalent HAT inhibitor, shows potent cellular activity in inhibiting H3K27 acetylation and proliferation in specific cancer cell lines.[3]

  • BET Inhibitors (e.g., JQ1, OTX015): These compounds target the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). By displacing BET proteins from chromatin, they primarily affect the transcription of genes regulated by super-enhancers, including key oncogenes like MYC. While both CBP/p300 and BET inhibitors target bromodomains, they have distinct target profiles and downstream effects. For example, the CBP/p300 inhibitor CCS1477 has shown efficacy in BET inhibitor-resistant prostate cancer cells, suggesting a differentiated mechanism of action.[9]

  • HDAC Inhibitors (e.g., SAHA, Romidepsin): HDAC inhibitors act as "eraser" inhibitors, preventing the removal of acetyl groups from histones and other proteins. This leads to a global increase in acetylation. While this can also lead to the activation of tumor suppressor genes, the broad effect on acetylation can result in different cellular outcomes and toxicity profiles compared to the more targeted inhibition of "writer" or "reader" domains.

References

Evaluating CBP/p300 Inhibitors: A Comparative Guide to On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of the ubiquitously expressed and structurally similar transcriptional coactivators, CREB-binding protein (CBP) and p300. This guide provides a comparative analysis of CBP/p300 inhibitors, with a focus on their on-target and off-target effects, supported by experimental data and detailed methodologies.

The homologous proteins CBP and p300 are critical epigenetic regulators that play a central role in controlling gene expression.[1][2] They function as histone acetyltransferases (HATs), acetylating histones to relax chromatin structure and facilitate transcription.[1][2] Dysregulation of CBP/p300 activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[3][4][5] A number of small molecule inhibitors have been developed to target the acetyltransferase activity of CBP/p300. This guide will focus on a comparative evaluation of these inhibitors, with a particular emphasis on providing data to inform the selection of the most appropriate tool compound for specific research needs.

On-Target Potency and Selectivity

The on-target activity of CBP/p300 inhibitors is primarily determined by their ability to inhibit the HAT activity of these proteins. A comparative analysis of the in vitro potency of several widely used CBP/p300 inhibitors is presented in Table 1.

CompoundTargetIC50 (nM)Assay ConditionsReference
A-485 p3009.8TR-FRET[6]
CBP2.6TR-FRET[6]
CPI-1612 EP30010.7Biochemical Assay[3]
iP300w EP30015.8Biochemical Assay[3]
C646 p300400 (Ki)Biochemical Assay[6]
GNE-049 CBP1.1TR-FRET[6][7]
p3002.3TR-FRET[7]

Table 1: In Vitro Potency of Selected CBP/p300 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for several common CBP/p300 inhibitors against their primary targets. Lower values indicate higher potency. TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer, a common biochemical assay for measuring enzyme activity.

It is important to note that assay conditions, such as the concentration of the cofactor acetyl-CoA, can significantly impact the measured potency of these inhibitors. For instance, high concentrations of acetyl-CoA have been shown to reduce the inhibitory potency of A-485.[3]

Cellular On-Target Effects

Beyond biochemical assays, it is crucial to assess the on-target effects of these inhibitors in a cellular context. A key hallmark of CBP/p300 inhibition is the reduction of histone acetylation, particularly at specific lysine (B10760008) residues such as H3K18ac and H3K27ac, which are predominantly located at promoters and enhancers.[7] For example, the CBP/p300 inhibitor A-485 has been shown to suppress the transcription of the CD274 gene (encoding PD-L1) by reducing histone acetylation at its promoter.[7] Similarly, the CBP/p300 bromodomain inhibitor CCS1477 effectively reduces the expression of androgen receptor (AR) target genes like KLK3 and TMPRSS2 in prostate cancer cells.[7]

Off-Target Effects and Selectivity

Minimizing off-target effects is a critical consideration when selecting a chemical probe. While many CBP/p300 inhibitors exhibit high potency for their intended targets, their selectivity against other acetyltransferases and unrelated proteins should be carefully evaluated. For example, GNE-049 demonstrates high selectivity for CBP/p300 over the bromodomain-containing protein BRD4, with a selectivity ratio of over 3,850-fold.[7] In contrast, some inhibitors may have effects on other signaling pathways.[7] Researchers should consult comprehensive selectivity profiling data when available and consider using structurally distinct inhibitors to confirm on-target effects.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Western Blotting for Histone Acetylation

This protocol is used to assess the levels of specific histone acetylation marks in cells treated with CBP/p300 inhibitors.

Workflow:

Western_Blotting cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis Inhibitor Treatment protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-H3K27ac) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blotting Workflow for Histone Acetylation Analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the CBP/p300 inhibitor or vehicle control for the desired time.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of CBP/p300 at specific genomic loci and the levels of histone acetylation at these sites.

Workflow:

ChIP_Workflow crosslinking Crosslinking lysis_sonication Cell Lysis & Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation (with anti-CBP/p300 or anti-H3K27ac) lysis_sonication->immunoprecipitation washing Washing immunoprecipitation->washing elution_reverse Elution & Reverse Crosslinking washing->elution_reverse dna_purification DNA Purification elution_reverse->dna_purification qpcr_sequencing qPCR or Sequencing dna_purification->qpcr_sequencing

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Methodology:

  • Crosslinking: Treat cells with formaldehyde (B43269) to crosslink proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBP/p300 or a histone modification of interest overnight at 4°C.

  • Washing: Wash the antibody-chromatin complexes to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin and reverse the crosslinks by heating.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR or Sequencing: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathways and Logical Relationships

CBP/p300 are central nodes in various signaling pathways, acting as coactivators for a multitude of transcription factors.[8] Inhibition of CBP/p300 can therefore have widespread effects on gene expression and cellular processes.

CBP_p300_Signaling cluster_upstream Upstream Signals cluster_tf Transcription Factors Signal 1 Signal 1 TF1 TF1 Signal 1->TF1 Signal 2 Signal 2 TF2 TF2 Signal 2->TF2 Signal 3 Signal 3 TF3 TF3 Signal 3->TF3 CBP_p300 CBP/p300 TF1->CBP_p300 TF2->CBP_p300 TF3->CBP_p300 Histones Histones CBP_p300->Histones Acetylation Chromatin Open Chromatin Histones->Chromatin Gene_Expression Target Gene Expression Chromatin->Gene_Expression Inhibitor CBP/p300 Inhibitor Inhibitor->CBP_p300

Caption: Simplified Signaling Pathway Involving CBP/p300.

This diagram illustrates the central role of CBP/p300 in integrating signals from various pathways to regulate gene expression through histone acetylation. CBP/p300 inhibitors block this process, leading to a decrease in target gene expression.

Conclusion

The selection of a suitable CBP/p300 inhibitor requires careful consideration of its on-target potency, selectivity, and cellular effects. This guide provides a framework for comparing different inhibitors and highlights the importance of using well-validated tool compounds in combination with rigorous experimental protocols. By understanding the on-target and off-target profiles of these inhibitors, researchers can more confidently dissect the complex roles of CBP and p300 in health and disease.

References

A Head-to-Head Comparison of CBP/p300 Bromodomain Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key CBP/p300 bromodomain inhibitors. This document summarizes their performance based on experimental data, details the methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.

The homologous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their bromodomain, which recognizes acetylated lysine (B10760008) residues on histones and other proteins, is a key mediator of their function and has emerged as a promising therapeutic target in various diseases, particularly cancer. This guide focuses on a head-to-head comparison of four prominent CBP/p300 bromodomain inhibitors: GNE-272, I-CBP112, CCS1477, and Xdm-cbp.

Data Presentation: A Quantitative Comparison

The following tables summarize the biochemical potency and selectivity of the selected CBP/p300 bromodomain inhibitors based on published in vitro data.

InhibitorTargetIC50 (µM)Kd (µM)Selectivity vs. BRD4(1) (fold)
GNE-272 CBP0.02[1][2][3][4]-~650[3]
p3000.03[1][2][3][4]-
I-CBP112 CBP0.142 - 0.17[4][5]0.151[6][7]37[8]
p3000.625[4][5][9]0.167[6][7]
CCS1477 CBP-0.0017[10][11][12]~130[10][12]
p300-0.0013[10][11][12]~170[10][12]
Xdm-cbp CBP-0.021[13]>476
p300-0.018[13]

IC50 and Kd values are dependent on the specific assay conditions and may vary between different studies. The presented data is for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is commonly used to measure the binding affinity of an inhibitor to a bromodomain.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) conjugated to the bromodomain protein to an acceptor fluorophore (e.g., APC) on a biotinylated, acetylated histone peptide. Inhibition of the interaction by a compound disrupts this energy transfer, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute the CBP/p300 bromodomain-Europium conjugate and the biotinylated acetylated histone peptide-APC conjugate in the assay buffer to the desired concentrations.

    • Prepare a serial dilution of the test inhibitor.

  • Assay Procedure:

    • Add the test inhibitor to the wells of a low-volume 384-well plate.

    • Add the CBP/p300 bromodomain-Europium conjugate to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Add the biotinylated acetylated histone peptide-APC conjugate to initiate the binding reaction.

    • Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BROMOscan® Assay

This is a competitive binding assay used to determine the dissociation constants (Kd) and assess the selectivity of inhibitors against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.

Protocol:

  • Assay Setup:

    • A proprietary immobilized ligand is bound to a solid support in microtiter plate wells.

    • A panel of DNA-tagged bromodomains is used.

  • Competition Binding:

    • The test inhibitor is incubated with the DNA-tagged bromodomain of interest.

    • This mixture is then added to the wells containing the immobilized ligand.

    • The plate is incubated to allow for binding to reach equilibrium.

  • Quantification:

    • Unbound bromodomain is washed away.

    • The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

  • Data Analysis:

    • The amount of bound bromodomain is compared to a vehicle control.

    • Dissociation constants (Kd) are determined by plotting the percentage of bound bromodomain against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.

Principle: An inhibitor solution is titrated into a solution containing the bromodomain protein. The heat released or absorbed upon binding is measured, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • Purify the CBP/p300 bromodomain protein to >95% purity.

    • Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.

    • Degas both the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (e.g., 100-500 µM) into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Cellular Proliferation Assay (MTT/MTS)

This assay assesses the effect of inhibitors on the viability and proliferation of cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MV4-11 acute myeloid leukemia cells) into 96-well plates at a predetermined density.

    • Allow the cells to adhere or stabilize overnight.

    • Treat the cells with a serial dilution of the CBP/p300 inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT/MTS Addition and Incubation:

    • Add MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C to allow for formazan formation.

  • Solubilization and Absorbance Measurement:

    • If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization

CBP/p300 Signaling Pathway

The following diagram illustrates the central role of CBP/p300 as transcriptional co-activators and how their inhibition can impact downstream oncogenic signaling pathways.

CBP_p300_Signaling_Pathway cluster_upstream Upstream Signals cluster_core CBP/p300 Core Function cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Wnt, Androgens) Receptors Cell Surface Receptors / Nuclear Receptors Growth_Factors->Receptors activate Transcription_Factors Transcription Factors (e.g., β-catenin, AR, p53, MYC) Receptors->Transcription_Factors activate CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 recruit HAT_Activity Histone Acetyltransferase (HAT) Activity CBP_p300->HAT_Activity possesses Bromodomain Bromodomain CBP_p300->Bromodomain possesses Chromatin_Remodeling Chromatin Remodeling (Histone Acetylation) HAT_Activity->Chromatin_Remodeling mediates Bromodomain->Chromatin_Remodeling recognizes acetylated histones Gene_Transcription Oncogene Transcription (e.g., MYC, AR targets) Inhibitors CBP/p300 Bromodomain Inhibitors Inhibitors->Bromodomain block Inhibitors->Gene_Transcription repress Chromatin_Remodeling->Gene_Transcription enables Cellular_Outcomes Cellular Outcomes: - Proliferation - Survival - Differentiation Gene_Transcription->Cellular_Outcomes drives Therapeutic_Effect Therapeutic Effect: - Anti-cancer Activity Cellular_Outcomes->Therapeutic_Effect inhibition leads to

Caption: CBP/p300 signaling pathway and mechanism of inhibitor action.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the screening and characterization of CBP/p300 bromodomain inhibitors.

Inhibitor_Characterization_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., TR-FRET) Start->HTS Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Hit_Identification->Start No Hits Secondary_Assay Secondary Biochemical Assay (e.g., ITC) Hit_Identification->Secondary_Assay Hits Selectivity_Profiling Selectivity Profiling (e.g., BROMOscan) Secondary_Assay->Selectivity_Profiling Lead_Selection Lead Candidate Selection Selectivity_Profiling->Lead_Selection Lead_Selection->Secondary_Assay Refine Cellular_Assays Cellular Activity Assays - Proliferation (MTT/MTS) - Target Engagement - Downstream Signaling Lead_Selection->Cellular_Assays Leads In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cellular_Assays->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for CBP/p300 bromodomain inhibitor discovery.

References

Safety Operating Guide

Proper Disposal of CBP/p300-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like CBP/p300-IN-1 is a critical component of laboratory safety and environmental responsibility. As a bioactive small molecule, this compound and its associated waste must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount. This guide provides essential information and a procedural framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be carried out in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following steps outline a general procedure:

  • Hazardous Waste Determination: Treat all this compound, its solutions, and any materials that have come into contact with it as hazardous chemical waste. Do not dispose of this material in the regular trash or down the drain.

  • Waste Segregation: Properly segregate waste to prevent accidental and potentially dangerous chemical reactions. The following categories of waste should be collected in separate, clearly labeled containers:

    • Unused or Expired this compound: Keep the compound in its original or a securely sealed and clearly labeled container.

    • This compound Solutions: Solutions, particularly those containing solvents like Dimethyl Sulfoxide (DMSO), must be collected in a designated, compatible liquid waste container.

    • Contaminated Solid Waste: Items such as pipette tips, gloves, vials, and absorbent paper contaminated with this compound should be collected in a separate, sealed container or bag labeled as hazardous solid waste.

  • Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "this compound," "Dimethyl Sulfoxide").

    • The approximate concentrations or percentages of each chemical.

    • The date the waste was first added to the container.

    • Your name, lab number, and contact information.

  • Storage of Chemical Waste: Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of waste generation. Ensure that all waste containers are kept securely closed except when adding waste.

  • Arranging for Disposal: Once a waste container is full or you have completed the experiments generating this waste stream, contact your institution's EHS department to arrange for a chemical waste pickup. Follow their specific procedures for requesting a pickup.

Disposal of Commonly Used Solvents

This compound is often dissolved in solvents like DMSO. The disposal of these solutions requires special attention:

Solvent/Solution Disposal Procedure
Pure or Aqueous DMSO Solutions Collect in a designated hazardous waste container labeled "Dimethyl Sulfoxide Waste" or "Aqueous DMSO Waste."
This compound in DMSO The entire mixture is classified as hazardous waste. Collect in a compatible, sealed container labeled with all chemical constituents and their percentages.
Other Organic Solvents Consult your EHS guidelines for the proper disposal of other organic solvents that may be used. Generally, these are collected in separate, labeled hazardous waste containers.

Experimental Protocols and Waste Generation

Protocols involving this compound, such as in-vitro assays or cell-based studies, will generate various waste streams. For example, in a typical cell-based assay, the following waste would be generated and require proper disposal:

  • Stock solutions of this compound in DMSO.

  • Culture media containing this compound.

  • Contaminated plasticware (e.g., serological pipettes, pipette tips, culture plates).

  • Contaminated PPE (e.g., gloves).

Each of these should be disposed of as hazardous chemical waste according to the segregation guidelines mentioned above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.

G cluster_start cluster_waste_type cluster_liquid cluster_solid cluster_actions cluster_storage cluster_end start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid pure_compound Pure/Expired this compound liquid_waste->pure_compound dmso_solution This compound in DMSO Solution liquid_waste->dmso_solution collect_liquid Collect in Labeled, Sealed Liquid Waste Container pure_compound->collect_liquid dmso_solution->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container/Bag solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.

Personal protective equipment for handling CBP/p300-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent and selective inhibitor of the p300/CBP bromodomain, CBP/p300-IN-1, is a critical tool in studying gene expression and its role in various diseases. As with any potent small molecule, meticulous handling and disposal are paramount to ensure personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for handling similar chemical compounds in a laboratory setting.

A thorough hazard assessment should always be the first step in establishing safety protocols. For a compound like this compound, which is likely a solid powder, the primary risks include inhalation of airborne particles and skin contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, designed for easy reference and comparison.

PPE CategoryRecommended EquipmentRationale
Hand Protection Disposable nitrile gloves (double-gloving recommended)Provides a barrier against incidental skin contact. Double-gloving offers additional protection in case of a tear or contamination of the outer glove.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects eyes from airborne particles and potential splashes during solution preparation. A face shield provides a greater degree of protection against splashes.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 respirator or higherRecommended when handling the powder form, especially outside of a certified chemical fume hood, to prevent inhalation of fine particles.[1]
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills.[1]

Operational Plan: A Step-by-Step Workflow

A clear and concise operational plan is essential for minimizing risks. The following workflow outlines the key steps for safely handling this compound from receipt to experimental use.

Operational Workflow for Handling this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Verify integrity preparation Preparation for Use (in fume hood) storage->preparation Transport securely weighing Weighing preparation->weighing Don appropriate PPE solubilization Solubilization weighing->solubilization Use anti-static measures experiment Experimental Use solubilization->experiment Handle solutions with care disposal Waste Disposal experiment->disposal Segregate waste

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.

  • Preparation for Use: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a dedicated, clean weighing area within the fume hood. Employ anti-static measures to prevent dispersal of the powder.

  • Solubilization: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Experimental Use: Handle all solutions containing this compound with the same care as the solid compound, using appropriate PPE.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] The following plan outlines the procedures for disposing of waste generated from the use of this compound.

Disposal Workflow for this compound Waste cluster_waste_streams Waste Segregation cluster_collection Waste Collection solid_waste Solid Waste (gloves, tips, weigh boats) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (unused solutions, solvents) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles) sharps_container Designated Sharps Container sharps_waste->sharps_container disposal_pickup Scheduled Waste Pickup solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

Caption: A logical diagram illustrating the segregation and disposal of waste.

Disposal Protocols:

  • Solid Waste: Contaminated consumables such as weigh boats, pipette tips, gloves, and paper towels should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[1] Avoid mixing incompatible waste streams.[1]

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.[1]

All waste containers must be properly labeled with the contents and associated hazards and disposed of in accordance with institutional and local environmental regulations.[1] By adhering to these safety protocols, researchers can confidently and safely advance their scientific inquiries using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.